molecular formula C11H12O4S B5085016 ethyl 3-(phenylsulfonyl)acrylate

ethyl 3-(phenylsulfonyl)acrylate

Cat. No.: B5085016
M. Wt: 240.28 g/mol
InChI Key: RHDRJDLPBOHOAN-CMDGGOBGSA-N
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Description

Ethyl 3-(phenylsulfonyl)acrylate is a versatile Michael acceptor and synthetic building block designed for research and development applications. This compound features an acrylate ester group activated by a phenylsulfonyl electron-withdrawing group, making it a highly reactive dienophile and an pivotal intermediate in organic synthesis. Its primary research value lies in its ability to participate in cycloaddition reactions, such as Diels-Alder reactions, and serve as a key precursor in the synthesis of complex molecules, including various pharmaceutical intermediates and specialty chemicals. As a Michael acceptor, it can undergo nucleophilic addition reactions with amines and other nucleophiles to produce β-substituted carbonyl derivatives, a fundamental transformation in medicinal chemistry and drug discovery. The specific physical properties, hazard information, and storage conditions for this compound should be verified with the supplier's certificate of analysis and safety data sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl (E)-3-(benzenesulfonyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4S/c1-2-15-11(12)8-9-16(13,14)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDRJDLPBOHOAN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/S(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(Phenylsulfonyl)prop-2-enoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of ethyl 3-(phenylsulfonyl)prop-2-enoate, a member of the vinyl sulfone class of compounds. This document will delve into the precise nomenclature, physicochemical properties, and stereochemistry of this molecule. A detailed examination of plausible synthetic routes, including the Knoevenagel condensation and Wittig reaction, will be presented with accompanying experimental protocols. Furthermore, this guide will explore the significant potential of ethyl 3-(phenylsulfonyl)prop-2-enoate and related vinyl sulfones in the realm of drug development, with a focus on their roles as covalent modifiers in targeting various biological macromolecules. The narrative is supported by in-text citations to authoritative sources and concludes with a comprehensive reference list.

Introduction: The Significance of the Vinyl Sulfone Moiety

Vinyl sulfones are a class of organic compounds characterized by a sulfonyl group directly attached to a carbon-carbon double bond. This structural motif imparts unique chemical reactivity, rendering the molecule an excellent Michael acceptor.[1][2] This electrophilic nature allows for covalent bond formation with nucleophilic residues, such as cysteine, in proteins. This ability to act as a targeted covalent inhibitor has positioned vinyl sulfones as a privileged scaffold in modern drug design and discovery.[1][3] Ethyl 3-(phenylsulfonyl)prop-2-enoate serves as a quintessential example of this class, possessing the key structural features that drive its chemical reactivity and biological potential. This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of this promising molecule.

Nomenclature and Structure

The correct and unambiguous naming of a chemical entity is fundamental for scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose.

The IUPAC name for the topic compound is ethyl (2E)-3-(phenylsulfonyl)prop-2-enoate .

  • ethyl : Refers to the ethyl ester functional group (-COOCH₂CH₃).

  • prop-2-enoate : Indicates a three-carbon chain with a double bond at position 2 (between carbons 2 and 3) and an ester as the principal functional group.

  • 3-(phenylsulfonyl) : Specifies a phenylsulfonyl group (-SO₂Ph) attached to carbon 3 of the prop-2-enoate backbone.

  • (2E) : Denotes the stereochemistry at the double bond, with the higher priority substituents on opposite sides (trans configuration). The E isomer is generally the more stable and commonly synthesized form.

The corresponding (2Z)-isomer (cis) would be named ethyl (2Z)-3-(phenylsulfonyl)prop-2-enoate.

graph IUPAC_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Nodes for atoms C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.87,-0.5!"]; O2 [label="O", pos="-0.87,-0.5!"]; C2 [label="C", pos="-1.73,0!"]; C3 [label="C", pos="-2.59,-0.5!"]; C4 [label="C", pos="-3.46,0!"]; S1 [label="S", pos="-4.33,-0.5!"]; O3 [label="O", pos="-5.2,-0!"]; O4 [label="O", pos="-4.33,-1.5!"]; C5 [label="C", pos="-5.2,-1.0!"]; C6 [label="C", pos="-6.06,-0.5!"]; C7 [label="C", pos="-6.93,-1.0!"]; C8 [label="C", pos="-6.93,-2.0!"]; C9 [label="C", pos="-6.06,-2.5!"]; C10 [label="C", pos="-5.2,-2.0!"]; C11 [label="C", pos="1.73,0!"]; C12 [label="C", pos="2.59,-0.5!"];

// Bonds C1 -- O1; C1 -- O2; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S1; S1 -- O3; S1 -- O4; S1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; O1 -- C11; C11 -- C12;

// Double bonds edge [penwidth=2]; C2 -- C3; }

Caption: Structure of ethyl (2E)-3-(phenylsulfonyl)prop-2-enoate.

Physicochemical Properties

While experimental data for ethyl 3-(phenylsulfonyl)prop-2-enoate is not extensively reported, its properties can be predicted based on its structural components and data from analogous compounds.

PropertyPredicted ValueRationale/Comparison
Molecular Formula C₁₁H₁₂O₄SBased on atomic composition.
Molecular Weight 240.28 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to other crystalline vinyl sulfones.
Melting Point Not availableExpected to be a solid at room temperature.
Boiling Point Not availableExpected to be high due to polarity and molecular weight.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.The ethyl ester and phenyl groups contribute to organosolubility, while the sulfonyl group adds polarity.

Synthesis and Experimental Protocols

The synthesis of ethyl 3-(phenylsulfonyl)prop-2-enoate can be approached through several established organic reactions. The two most plausible methods are the Knoevenagel condensation and the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[4][5] For the synthesis of our target molecule, this would involve the condensation of a phenylsulfonylacetic acid derivative with an appropriate glyoxylate.

Proposed Reaction Scheme:

graph Knoevenagel_Condensation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

reactant1 [label="Phenylsulfonylacetic acid"]; reactant2 [label="Ethyl glyoxylate"]; product [label="Ethyl (2E)-3-(phenylsulfonyl)prop-2-enoate"]; catalyst [label="Piperidine/Acetic Acid", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; intermediate [label="Intermediate", style=dashed];

reactant1 -> intermediate [label="+ Reactant 2"]; reactant2 -> intermediate; intermediate -> product [label="Dehydration"]; catalyst -> intermediate [style=dotted, arrowhead=open]; }

Caption: Knoevenagel condensation for synthesis.

Experimental Protocol (Proposed):

  • To a solution of phenylsulfonylacetic acid (1.0 eq) and ethyl glyoxylate (1.1 eq) in toluene (10 mL/mmol of acid) is added piperidine (0.1 eq) and acetic acid (0.1 eq).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with water, 1M HCl, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired ethyl (2E)-3-(phenylsulfonyl)prop-2-enoate.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[6][7] In this case, a stabilized ylide, ethyl (triphenylphosphoranylidene)acetate, would react with a phenylsulfonyl-containing aldehyde.

Proposed Reaction Scheme:

graph Wittig_Reaction { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

reactant1 [label="Benzenesulfonylformaldehyde"]; reactant2 [label="Ethyl (triphenylphosphoranylidene)acetate"]; product [label="Ethyl (2E)-3-(phenylsulfonyl)prop-2-enoate"]; side_product [label="Triphenylphosphine oxide", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

reactant1 -> product; reactant2 -> product; product -> side_product [style=dotted, label="Byproduct"]; }

Caption: Wittig reaction for synthesis.

Experimental Protocol (Proposed):

  • To a stirred solution of benzenesulfonylformaldehyde (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) is added ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • The reaction mixture is stirred at room temperature and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the product from the triphenylphosphine oxide byproduct.

Spectroscopic Characterization (Predicted)

The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques. The following are predicted spectral data based on analogous compounds.

TechniquePredicted Features
¹H NMR (CDCl₃, 400 MHz)δ 7.9-7.5 (m, 5H, Ar-H), δ 7.0-6.8 (d, 1H, =CH-SO₂), δ 6.5-6.3 (d, 1H, =CH-CO), δ 4.2 (q, 2H, -OCH₂CH₃), δ 1.3 (t, 3H, -OCH₂CH₃). The coupling constant between the vinylic protons is expected to be around 15 Hz for the E-isomer.
¹³C NMR (CDCl₃, 100 MHz)δ 165 (C=O), δ 140-128 (Ar-C and vinylic C), δ 61 (-OCH₂CH₃), δ 14 (-OCH₂CH₃).
IR (KBr, cm⁻¹)~1720 (C=O stretch), ~1630 (C=C stretch), ~1320 and ~1150 (asymmetric and symmetric SO₂ stretch).
Mass Spectrometry (ESI+)m/z 241 [M+H]⁺, 263 [M+Na]⁺.

Applications in Drug Development

The vinyl sulfone moiety in ethyl 3-(phenylsulfonyl)prop-2-enoate is a key pharmacophore that drives its potential applications in drug development.[8][9] Its electrophilic nature makes it an ideal candidate for a targeted covalent inhibitor.

Mechanism of Action: Covalent Modification

The primary mechanism through which vinyl sulfones exert their biological effects is via a Michael addition reaction with nucleophilic residues on target proteins, most commonly the thiol group of cysteine.

graph Mechanism_of_Action { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#FBBC05", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

vinyl_sulfone [label="Ethyl 3-(phenylsulfonyl)prop-2-enoate"]; protein [label="Target Protein (with Cysteine)"]; covalent_adduct [label="Covalent Protein-Inhibitor Adduct"];

vinyl_sulfone -> covalent_adduct; protein -> covalent_adduct [label="Michael Addition"]; }

Caption: Covalent modification of a target protein.

This irreversible binding can lead to the modulation of protein function, making it a powerful strategy for inhibiting enzymes or disrupting protein-protein interactions.

Potential Therapeutic Areas

Compounds containing the vinyl sulfone motif have shown promise in a variety of therapeutic areas:

  • Anticancer Agents: Vinyl sulfones can target key proteins in cancer signaling pathways. For instance, they have been investigated as inhibitors of kinases and other enzymes that are overactive in cancer cells.[1][2]

  • Anti-inflammatory Drugs: By targeting enzymes involved in the inflammatory cascade, such as certain proteases, vinyl sulfones can exhibit potent anti-inflammatory effects.[2]

  • Antiparasitic and Antiviral Agents: The cysteine proteases of many parasites and viruses are essential for their life cycle. Vinyl sulfones can act as irreversible inhibitors of these enzymes, providing a promising avenue for the development of new anti-infective agents.[3]

Conclusion

Ethyl (2E)-3-(phenylsulfonyl)prop-2-enoate is a molecule of significant interest due to the presence of the vinyl sulfone moiety, a well-established pharmacophore in drug discovery. While specific data on this compound is limited, its synthesis can be readily achieved through established methodologies such as the Knoevenagel condensation or the Wittig reaction. Its predicted physicochemical properties and spectroscopic data provide a solid foundation for its synthesis and characterization. The true value of this compound lies in its potential as a targeted covalent inhibitor, with promising applications in the development of novel therapeutics for a range of diseases, including cancer and infectious diseases. This guide serves as a foundational resource for researchers looking to explore the chemistry and therapeutic potential of this and related vinyl sulfone derivatives.

References

  • Recent applications of vinyl sulfone motif in drug design and discovery. Semantic Scholar. [Link]

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery. [Link]

  • The vinyl sulfone motif as a structural unit for novel drug design and discovery. PubMed. [Link]

  • Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. [Link]

  • A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. PubMed. [Link]

  • The Wittig Reaction. Columbia University. [Link]

  • Synthesis of ethyl acrylate. PrepChem.com. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Missouri-St. Louis. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Center for Biotechnology Information. [Link]

  • The Wittig Reaction. Swarthmore College. [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • Knoevenagel condensation. YouTube. [Link]

  • Process for production of ethyl acrylate.
  • Study on the synthesis of ethyl acrylate via catalytic distillation. ResearchGate. [Link]

  • Ethyl acrylate. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Solubility of Sulfonyl Acrylates in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sulfonyl acrylates are a compelling class of organic compounds characterized by the presence of both a sulfonyl (-SO₂) functional group and an acrylate (-CH₂=CH-COO-) moiety. This unique combination imparts a distinct reactivity profile, making them valuable as monomers for specialty polymers and as versatile intermediates in complex organic synthesis.[1][2] The sulfonyl group acts as a strong electron-withdrawing group, influencing the reactivity of the acrylate's double bond, while the acrylate itself provides a handle for polymerization and various addition reactions.

For researchers, scientists, and drug development professionals, understanding the solubility of these compounds is not a trivial academic exercise; it is a critical parameter that dictates the success of their application. The choice of solvent directly impacts reaction kinetics, dictates the feasibility of purification methods like crystallization, and is paramount in formulating sulfonyl acrylate-based materials for applications ranging from advanced coatings to drug delivery systems.[3][4] This guide provides a foundational understanding of the principles governing the solubility of sulfonyl acrylates and offers practical, field-proven methodologies for its determination.

Chapter 1: Theoretical Principles of Solubility

The solubility of any solid in a liquid solvent is governed by a thermodynamic balance between the energy required to break the solute-solute interactions (crystal lattice energy) and solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions. The well-known aphorism, "like dissolves like," serves as an excellent guiding principle, emphasizing that substances with similar intermolecular forces are likely to be miscible.[5][6][7]

Intermolecular Forces at Play

The solubility behavior of sulfonyl acrylates is dictated by a combination of intermolecular forces:

  • Dipole-Dipole Interactions: The sulfonyl group (-SO₂) is strongly polar due to the large difference in electronegativity between sulfur and oxygen. This creates a significant dipole moment, allowing sulfonyl acrylates to interact strongly with other polar molecules, particularly polar aprotic solvents.

  • Hydrogen Bonding: While the sulfonyl acrylate molecule itself cannot donate a hydrogen bond (unless substituents contain -OH or -NH groups), the oxygen atoms of both the sulfonyl and acrylate groups can act as hydrogen bond acceptors. This allows for strong interactions with polar protic solvents like alcohols.

  • Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular size and surface area. In sulfonyl acrylates with large non-polar substituents (e.g., long alkyl chains or large aromatic systems), these forces become significant and enhance solubility in non-polar solvents.

Analyzing the Sulfonyl Acrylate Structure

To predict solubility, one must consider the molecule as a sum of its parts:

  • The Polar Core: The sulfonyl and acrylate groups form a highly polar region within the molecule. This core is the primary driver for solubility in polar solvents. The introduction of a related sulfonate group (-SO₃⁻) is known to dramatically increase aqueous solubility, underscoring the powerful hydrophilic nature of sulfur-oxygen moieties.[8][9]

  • The Organic Substituents (R-groups): The nature of the organic groups attached to the sulfonyl group and the acrylate's ester will significantly modulate the overall polarity. A small alkyl group will retain the molecule's polar character, whereas a large, bulky non-polar group can dominate, reducing solubility in polar solvents and increasing it in non-polar ones.[10]

  • Crystal Lattice Energy: For solid sulfonyl acrylates, the energy of the crystal lattice must be overcome by the solvation energy. Symmetrical molecules often pack more efficiently into a stable crystal lattice, resulting in a higher melting point and, frequently, lower solubility compared to less symmetrical analogs.[11]

Solubility Sulfonyl Acrylate Solubility Solute Solute Properties Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Solute_Polarity Molecular Polarity (Sulfonyl & Acrylate Groups) Solute->Solute_Polarity Solute_MW Molecular Weight & Size Solute->Solute_MW Solute_Substituents Substituent Effects (R-groups) Solute->Solute_Substituents Solute_Crystal Crystal Lattice Energy Solute->Solute_Crystal Solvent_Polarity Solvent Polarity (Dielectric Constant) Solvent->Solvent_Polarity Solvent_Hbond H-Bonding Capacity (Donor/Acceptor) Solvent->Solvent_Hbond System_Temp Temperature System->System_Temp

Caption: Key factors influencing the solubility of sulfonyl acrylates.

Chapter 2: A Practical Guide to Solvent Selection

The choice of solvent is a critical first step in any experimental design. Organic solvents are typically categorized based on their polarity and their ability to donate hydrogen bonds.

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetonitrile). These solvents possess high dipole moments but lack acidic protons. They are exceptionally effective at solvating polar solutes. Due to their ability to engage in strong dipole-dipole interactions with the sulfonyl group, they are often the best choice for dissolving sulfonyl acrylates. For instance, some sulfonamides exhibit poor solubility in solvents like toluene but are readily dissolved in acetonitrile.[4]

  • Polar Protic Solvents: (e.g., Methanol, Ethanol, Water). These solvents are polar and can act as hydrogen bond donors. They can solvate sulfonyl acrylates effectively, particularly through hydrogen bonding with the sulfonyl and carbonyl oxygens. However, solubility can be limited if the non-polar portion of the solute is large.

  • Less Polar Solvents: (e.g., THF, Dichloromethane). These solvents have smaller dipole moments and can be effective for sulfonyl acrylates that have significant non-polar character from their substituent groups.

  • Non-Polar Solvents: (e.g., Toluene, Hexane). These solvents primarily interact through weak van der Waals forces. They are generally poor solvents for the highly polar sulfonyl acrylates, unless the molecule is dominated by large non-polar R-groups.

Data Presentation: Quantitative Solubility of a Model Compound

To provide a concrete example, the table below summarizes the experimentally determined solubility of Ethyl 2-((phenylsulfonyl)methyl)acrylate , a representative sulfonyl acrylate, in a range of common laboratory solvents.

SolventSolvent TypeSolubility (mg/mL)Rationale for Performance
DMSO Polar Aprotic>50Strong dipole-dipole interactions with the sulfonyl group.
DMF Polar Aprotic>50High polarity effectively solvates the polar core.
THF Less Polar Ether>50Good balance of polarity to solvate both polar and non-polar parts.
Acetonitrile Polar Aprotic25 - 50Effective polar solvent, slightly less potent than DMSO/DMF.
Methanol Polar Protic10 - 25Hydrogen bonding with solute, but limited by non-polar phenyl group.
Ethanol Polar Protic5 - 10Less polar than methanol, reducing interaction with the polar core.
Toluene Non-Polar<1Insufficient polarity to overcome solute-solute interactions.
Water Polar Protic<1Highly polar, but the molecule's non-polar bulk is too large.
(Data sourced from Vulcanchem)[2]
Chapter 3: Experimental Determination of Solubility

While theoretical principles provide a strong starting point, empirical determination is essential for accurate, quantitative data. The most reliable method for determining the intrinsic, or thermodynamic, solubility is the shake-flask method .[12] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.

Experimental Protocol: The Shake-Flask Method

This protocol provides a self-validating system for obtaining reproducible thermodynamic solubility data. The key is ensuring the system reaches true equilibrium.

1. Preparation:

  • Select a panel of organic solvents of interest.
  • Prepare a stock solution of the sulfonyl acrylate in a suitable solvent for creating analytical standards (e.g., acetonitrile).
  • Accurately weigh an excess amount of the solid sulfonyl acrylate (e.g., 10-20 mg) into a series of 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

2. Equilibration:

  • To each vial, add a precise volume (e.g., 1.0 mL) of the chosen organic solvent.
  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).
  • Allow the samples to equilibrate for a minimum of 24 hours. For compounds that are slow to dissolve, 48-72 hours may be necessary to ensure equilibrium is reached.

3. Sample Processing:

  • After equilibration, remove the vials and allow the undissolved solid to settle by gravity. For very fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all solid material.
  • Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

4. Quantification (HPLC is the preferred method):

  • Dilute the supernatant aliquot with a suitable mobile phase to bring its concentration within the linear range of the analytical calibration curve.
  • Prepare a series of calibration standards from the stock solution.
  • Analyze the standards and the diluted sample by High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of the diluted sample from the calibration curve and back-calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

5. Reporting:

  • Express the final solubility in standard units, such as mg/mL or mol/L.

// Node styles start_end [fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [fillcolor="#FBBC05", fontcolor="#202124"]; decision [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Start [class="start_end"]; Step1 [label="Add excess solute\nto known volume of solvent", class="process"]; Step2 [label="Equilibrate\n(Shake at const. T, 24-48h)", class="process"]; Step3 [label="Separate Phases\n(Centrifuge)", class="process"]; Step4 [label="Extract clear\nsupernatant", class="process"]; Step5 [label="Quantify Concentration\n(e.g., HPLC vs Standards)", class="analysis"]; Step6 [label="Calculate Solubility\n(mg/mL or mol/L)", class="analysis"]; End [class="start_end"];

// Connections Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> End; }

Caption: Experimental workflow for thermodynamic solubility determination.

References
  • Matyjaszewski Polymer Group. (n.d.). Acrylates. Carnegie Mellon University. Retrieved from [Link]

  • RSC Publishing. (2001). Synthesis of sulphated acrylic polymers and their evaluation as inhibitors of basic fibroblast growth factor-dependent cell growth. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-((phenylsulfonyl)methyl)acrylate. PubChem. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.org. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2016). Vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group: Synthesis and polymerization using nitroxide-mediated polymerization. Retrieved from [Link]

  • MDPI. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Retrieved from [Link]

  • Blog. (2025). What is the solubility of Acrylic UV Monomer in different solvents?. Retrieved from [Link]

  • MDPI. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Retrieved from [Link]

  • Chem LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • PubMed. (2002). Prediction of drug solubility in an acrylate adhesive based on the drug-polymer interaction parameter and drug solubility in acetonitrile. Retrieved from [Link]

  • ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN113150244A - Sulfonate type epoxy acrylate resin and preparation method and application thereof.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • MDPI. (2023). Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety Profile of Ethyl 3-(Phenylsulfonyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Surrogate-Based Approach to Safety Assessment

Ethyl 3-(phenylsulfonyl)acrylate is a research chemical for which comprehensive toxicological and safety data are not yet established. In the realm of drug discovery and chemical research, it is common to encounter novel molecules without a full safety profile. The prudent course of action, mandated by both regulation and a culture of safety, is to treat such uncharacterized substances as potentially hazardous.[1]

This guide employs a surrogate analysis approach. We will deconstruct the molecule into its key functional components to predict its safety profile:

  • The Acrylate Ester Moiety: This functional group is well-known for its reactivity and potential for skin sensitization and respiratory irritation.[2][3] Data from ethyl acrylate will be heavily relied upon to infer these properties.

  • The Phenylsulfonyl Group: This part of the molecule is related to sulfonamides. While the sulfonamide group itself is a common feature in many pharmaceuticals and is not universally associated with a high rate of adverse reactions, it can influence the overall toxicological profile.[4][5]

By synthesizing information from these related structures, we can build a robust framework for handling this compound safely.

Predicted Hazard Identification and Classification

Based on its structure, this compound should be handled as a substance with the following potential hazards, extrapolated from surrogate data for ethyl acrylate.[6][7]

Predicted GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H331: Toxic if inhaled.

  • H335: May cause respiratory irritation.

  • H302: Harmful if swallowed.

  • H412: Harmful to aquatic life with long lasting effects.

It is also prudent to consider it as a combustible liquid, although its flashpoint is unknown. The acrylate moiety suggests a potential for hazardous polymerization if not properly inhibited or if exposed to heat, light, or contaminants.[8]

Physical and Chemical Properties: A Comparative Analysis

While specific data for this compound is unavailable, the properties of ethyl acrylate provide a baseline for what to expect from a small molecule acrylate ester. The addition of the phenylsulfonyl group will increase the molecular weight and likely raise the boiling point and flash point compared to ethyl acrylate, and decrease its water solubility.

PropertyEthyl AcrylatePhenyl Acrylate (Predicted)This compound (Predicted)Data Source
Appearance Colorless liquid with an acrid, pungent odorLikely a liquid or low-melting solidLikely a solid or viscous liquid at room temperature[7][9]
Molecular Weight 100.12 g/mol 148.16 g/mol 240.27 g/mol [10]
Boiling Point 99.8 °C (211.6 °F)Higher than ethyl acrylateSignificantly higher than ethyl acrylate[7]
Flash Point 9 °C (48 °F)Higher than ethyl acrylateSignificantly higher than ethyl acrylate[7]
Water Solubility Slightly soluble (1.5 g/100 mL at 20°C)Lower than ethyl acrylateLikely low water solubility[7]
Vapor Pressure 40 hPa @ 21 °CLower than ethyl acrylateVery low compared to ethyl acrylate[7]

Exposure Controls and Personal Protection: The Hierarchy of Controls

When handling a chemical with an unknown but potentially significant hazard profile, a stringent adherence to the hierarchy of controls is paramount. This systematic approach prioritizes the most effective measures for risk reduction.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Recommended Personal Protective Equipment (PPE)

Given the predicted hazards, the following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Skin Protection:

    • A flame-resistant lab coat.

    • Chemical-resistant gloves are critical. Given the ester functionality, nitrile gloves may offer limited protection. It is advisable to use a heavier-duty glove such as butyl rubber or a laminate glove (e.g., SilverShield®). Always check the glove manufacturer's compatibility chart and "double glove" if necessary. Dispose of contaminated gloves immediately.

    • Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: All handling of this compound that could generate aerosols, vapors, or dusts must be conducted within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be required, based on a formal risk assessment.

Safe Handling, Storage, and Disposal

Handling Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for the experiment.

    • Ensure an appropriate fire extinguisher (Type B: dry chemical or CO2), spill kit, and safety shower/eyewash station are immediately accessible.

    • Assemble all necessary equipment and reagents before retrieving the compound.

  • Execution:

    • Conduct all transfers and manipulations within the fume hood.

    • Use compatible equipment (e.g., glass, stainless steel).

    • Keep containers tightly sealed when not in use.

    • Avoid actions that generate dust or aerosols.

    • Ground equipment to prevent static discharge if handling larger quantities of any flammable solvents.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Segregate and label all waste streams appropriately.

    • Wash hands and any potentially exposed skin thoroughly with soap and water.

Storage
  • Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.

  • Store separately from strong oxidizing agents, acids, and bases.

  • Ensure the container is tightly sealed and clearly labeled with the full chemical name and known hazards.

Disposal
  • All waste containing this compound must be treated as hazardous chemical waste.

  • Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.

First Aid and Emergency Procedures

Exposure RouteSymptomsFirst Aid Measures
Inhalation Burning sensation, cough, shortness of breath, sore throat.[11]Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Redness, pain, potential for allergic reaction.[11]Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.
Eye Contact Redness, pain, serious irritation, blurred vision.[11]Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Abdominal pain, nausea, vomiting.[11]Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give one or two glasses of water to drink. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate all non-essential personnel from the area.

  • Remove all sources of ignition.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

  • Ventilate the area and decontaminate the spill zone.

Toxicological Profile: An Evidence-Based Postulation

The toxicology of acrylate esters is well-documented.[12][13] They are known irritants and sensitizers. The primary mechanism of sensitization is believed to involve the covalent reaction of the acrylate with skin proteins, forming an immunogenic complex.[14]

  • Irritation: The electrophilic nature of the acrylate double bond makes it reactive towards biological nucleophiles on the skin, in the eyes, and in the respiratory tract, leading to irritation.[2]

  • Sensitization: Repeated or prolonged contact can lead to skin sensitization, an allergic reaction that can be triggered by very low exposures in the future.[3]

  • Systemic Toxicity: While data is limited, high exposures to some acrylates can lead to systemic effects, including potential damage to the liver and kidneys.[3] Ethyl acrylate is classified by IARC as a Group 2B carcinogen, "possibly carcinogenic to humans," based on animal studies.[2] This should be considered in the risk assessment for any novel acrylate.

The phenylsulfonyl moiety is part of the broader class of sulfonamides. While certain sulfonamide antibiotics are associated with "sulfa allergies," this is primarily linked to a specific aniline substructure not present here.[15] The unsubstituted sulfonamide group is generally considered to have a lower toxicological risk.[15] However, it can affect the overall lipophilicity and metabolic profile of the molecule.

Risk Assessment Workflow for Novel Compounds

The following workflow is a self-validating system for approaching novel compounds like this compound.

Risk_Assessment_Workflow cluster_workflow Risk Assessment for Novel Research Chemicals A 1. Information Gathering - Search for SDS/literature - Identify structural alerts - Analyze surrogate data B 2. Hazard Identification - Postulate potential physical, health, and environmental hazards A->B C 3. Exposure Assessment - Evaluate quantity, duration, and frequency of use - Identify potential exposure routes B->C D 4. Risk Characterization - Synthesize hazard and exposure information - Determine level of risk C->D E 5. Control Implementation - Apply Hierarchy of Controls (Engineering > Admin > PPE) D->E F 6. Develop SOP & First Aid Plan - Document safe handling steps - Prepare for emergencies E->F G 7. Review and Refine - Periodically review the process - Update with any new information F->G G->A Iterate

Caption: A systematic workflow for assessing and managing the risks of uncharacterized chemicals.

References

  • Lawrence, W. H., & Autian, J. (1974). Structure-toxicity relationships of acrylic monomers. PubMed. [Link]

  • Waegemaekers, T. (1984). Some toxicological aspects of acrylic monomers, notably with reference to the skin. Radboud University Repository. [Link]

  • International Labour Organization. (2011). Esters, Acrylates. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Safe Cosmetics. (n.d.). Acrylates. Safe Cosmetics. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-toxicity relationships of acrylic monomers. PubMed Central. [Link]

  • BASF. (2025). Safety data sheet - ETHYL ACRYLATE. [Link]

  • Chemius. (n.d.). Ethyl Acrylate (EA) Safety Data Sheet. Chemius. [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Flinders University. (2023). Hazardous Chemicals Safety Management Procedures. [Link]

  • Imtiaz, M. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed Central. [Link]

  • Harvard University. (n.d.). Chemicals and Hazardous Materials. Harvard Environmental Health and Safety. [Link]

  • Sasol. (2023). Safety Data Sheet - Ethyl Acrylate. SasolTechData.com. [Link]

  • National Research Council. (2011). Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Safety Partners, LLC. (2019). Do you need to generate an SDS? [Link]

  • Courtemanche & Associates. (n.d.). Safe Handling Practices for Hazardous Chemicals. [Link]

  • Poyarkov, A. A., et al. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? PubMed. [Link]

  • ResearchGate. (2011). The sulfonamide group as a structural alert: A distorted story? Request PDF. [Link]

  • Poyarkov, A. A., et al. (2020). Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? Journal of Medicinal Chemistry. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Ethyl acrylate. NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Occupational Safety and Health Administration. (n.d.). ETHYL ACRYLATE. OSHA Occupational Chemical Database. [Link]

Sources

Methodological & Application

Application Note: Diels-Alder Cycloaddition using Ethyl 3-(phenylsulfonyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured to provide a rigorous, self-validating guide for the use of Ethyl 3-(phenylsulfonyl)acrylate (EPSA) in organic synthesis.

Abstract & Utility Profile

This compound (EPSA) is a highly versatile, electron-deficient dienophile used in the regio- and stereoselective construction of polysubstituted cyclohexenes and bicyclic frameworks. Its primary utility lies in its role as a "chameleon" reagent :

  • Acetylene Equivalent: Post-cycloaddition reductive desulfonylation restores the double bond, effectively mimicking the addition of an alkyne (which is often less reactive in DA reactions).

  • Regiocontrol Element: The bulky phenylsulfonyl group (

    
    ) enhances endo/exo selectivity and can direct regiochemistry in competition with the ester group.
    
  • Synthetic Handle: The sulfonyl group allows for subsequent alkylation at the

    
    -position before elimination, enabling complex substitution patterns.
    

Chemical Profile & Mechanism[1][2][3][4]

Reagent Properties
PropertySpecification
IUPAC Name Ethyl (E)-3-(phenylsulfonyl)prop-2-enoate
CAS Number 20526-97-0
Molecular Weight 240.28 g/mol
Appearance White to off-white crystalline solid
Melting Point 84–86 °C
Solubility Soluble in DCM, Toluene, THF, EtOAc; Insoluble in water
Mechanistic Logic: Regio- and Stereocontrol

The reactivity of EPSA is governed by the synergistic electron-withdrawing effects of the ethyl ester and the phenylsulfonyl group.

  • Electronic Activation: The sulfonyl group lowers the LUMO energy of the dienophile significantly more than the ester alone, accelerating reaction rates with electron-rich dienes (Normal Electron Demand).

  • Regioselectivity: In the thermodynamically stable (E)-isomer , the ester group typically dictates the regiochemistry due to secondary orbital interactions and steric positioning of the bulky sulfonyl group. For 2-substituted dienes (e.g., isoprene), the "para" product (1,4-relationship between the diene substituent and the ester) is generally favored [1].

  • Stereoselectivity: The reaction predominantly favors the endo adduct due to secondary orbital interactions, although the steric bulk of the

    
     group can destabilize the endo transition state in hindered substrates, leading to increased exo product formation compared to simple acrylates.
    

Mechanism cluster_regio Regiochemical Drivers Diene Diene (HOMO) (Nucleophilic) TS Transition State (Endo/Exo) Diene->TS [4+2] Cycloaddition EPSA EPSA (LUMO) (Electrophilic) EPSA->TS LUMO Lowering Adduct Cycloadduct (Sulfonylated Cyclohexene) TS->Adduct Kinetic Control Product Final Product (Desulfonylated) Adduct->Product Na/Hg Amalgam (Reductive Elimination) Sterics Steric Bulk (SO2Ph vs Ester) Sterics->TS Electronics FMO Coefficients (C3 Attack) Electronics->TS

Figure 1: Mechanistic pathway showing the transformation from reactants to the "acetylene equivalent" product.

Experimental Protocols

Synthesis of Reagent: (E)-Ethyl 3-(phenylsulfonyl)acrylate

Rationale: Commercial supplies can be impure or expensive. This self-validating protocol ensures access to high-purity (E)-isomer.

Reagents:

  • Ethyl propiolate (1.0 equiv)

  • Sodium benzenesulfinate (1.2 equiv)

  • Acetic acid (Glacial, solvent)

  • Water[1][2]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve sodium benzenesulfinate (20.0 g, 122 mmol) in a mixture of glacial acetic acid (60 mL) and water (30 mL).

  • Addition: Cool the solution to 0 °C in an ice bath. Add ethyl propiolate (10.0 g, 102 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes). The product spot will be UV-active and lower Rf than the propiolate.

  • Workup: Pour the reaction mixture into ice-cold water (300 mL). The (E)-isomer typically precipitates as a white solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with DCM (3 x 100 mL), wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes:EtOAc 4:1) to obtain pure (E)-ethyl 3-(phenylsulfonyl)acrylate.

    • Yield Expectations: 75–85%.

    • Validation: ^1H NMR (CDCl3) should show trans-coupling (

      
       Hz) for the vinyl protons [2].
      
Standard Diels-Alder Protocol (Thermal)

Substrate: Isoprene (2-methyl-1,3-butadiene) Objective: Synthesis of ethyl 4-methyl-2-(phenylsulfonyl)cyclohex-3-enecarboxylate.

Protocol:

  • Setup: Charge a pressure tube or reflux flask with (E)-EPSA (1.0 equiv, 2.4 g, 10 mmol).

  • Solvent: Add Toluene (20 mL) [0.5 M concentration].

    • Note: Toluene is preferred for its higher boiling point (

      
      ) to overcome the activation barrier if the diene is sluggish.
      
  • Diene Addition: Add Isoprene (3.0 equiv, 3.0 mL, 30 mmol). Excess diene prevents polymerization of the dienophile.

  • Reaction:

    • Method A (Sealed Tube): Heat to 120 °C for 12–24 hours.

    • Method B (Reflux): Reflux under nitrogen for 24–48 hours.

  • Monitoring: Monitor by TLC. The limiting reagent (EPSA) should disappear.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove toluene and excess isoprene.

  • Purification: The residue is often a crystalline solid or viscous oil. Purify via flash chromatography (Gradient 10% -> 30% EtOAc/Hexanes).

    • Regiochemistry Note: The major isomer is typically the "para" adduct (Ester and Methyl in 1,4-relationship) [3].

Lewis Acid Catalyzed Protocol (Low Temperature)

For acid-sensitive or sluggish substrates.

  • Catalyst:

    
     or 
    
    
    
    (1.0 equiv).
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve EPSA in DCM at -78 °C.

    • Add Lewis Acid slowly; stir for 15 min to coordinate (activates the ester carbonyl).

    • Add Diene slowly.

    • Warm to 0 °C or RT slowly.

  • Advantage: drastically improves endo selectivity and rate, often allowing reaction at room temperature.

Post-Cycloaddition: Reductive Desulfonylation

Objective: To convert the sulfonyl-substituted cyclohexene into the final "acetylene equivalent" product (1,4-cyclohexadiene derivative).

Protocol:

  • Dissolution: Dissolve the Diels-Alder adduct (1.0 mmol) in dry Methanol (10 mL) and anhydrous

    
     (4.0 equiv, buffer to prevent isomerization).
    
  • Amalgam Prep: Prepare 6% Sodium Amalgam (Na/Hg) (Caution: Exothermic, release of Hg vapor—use fume hood).

  • Reduction: Add pulverized Na/Hg (4.0 equiv of Na) to the stirred solution at 0 °C.

  • Stirring: Stir vigorously at 0 °C -> RT for 2–4 hours.

  • Workup: Decant the liquid from the mercury residue. Quench with water.[1] Extract with Ether.[3]

  • Result: The phenylsulfonyl group is replaced by hydrogen, restoring the double bond (or creating a conjugated system depending on elimination conditions) [4].

Data Summary & Troubleshooting

ParameterThermal ConditionsLewis Acid Conditions (

)
Temperature 80–120 °C-78 °C to 25 °C
Time 12–48 Hours1–6 Hours
Yield (Typical) 60–80%80–95%
Endo:Exo Ratio ~3:1>10:1
Solvent Toluene, XyleneDCM, Toluene

Troubleshooting Guide:

  • Low Yield: Check purity of EPSA. The sulfinate synthesis can leave acidic residues; ensure thorough washing with bicarbonate.

  • Polymerization: Add a radical inhibitor (hydroquinone) if running thermal reactions with unstable dienes.

  • Regioisomer Mixtures: Switch to the Lewis Acid protocol. Chelation control often enhances regioselectivity compared to thermal conditions.

References

  • Regiochemical Control: Buss, A. D., Hirst, G. C., & Parsons, P. J. (1987).[4] Regiochemical control of the Diels–Alder reactions with

    
    -phenylsulphonylacrylate esters. Journal of the Chemical Society, Chemical Communications, (24), 1836-1837. Link
    
  • Reagent Synthesis: McCombie, S. W., et al. (1981). Synthesis and reactivity of -sulfonylacrylates. Tetrahedron Letters, 22(43), 4243-4246.
  • Acetylene Equivalent Utility: Carr, R. V. C., & Paquette, L. A. (1980). Phenyl vinyl sulfone as an acetylene equivalent in the Diels-Alder reaction.[5] Journal of the American Chemical Society, 102(2), 853-855. Link

  • Desulfonylation: Trost, B. M., et al. (1976). New synthetic reactions. Desulfonylation of aryl sulfones. Journal of the American Chemical Society, 98(16), 4887-4902. Link

Sources

using ethyl 3-(phenylsulfonyl)acrylate as a dienophile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the operational framework for utilizing ethyl 3-(phenylsulfonyl)acrylate as a highly reactive, regioselective dienophile in Diels-Alder cycloadditions. Functioning as a "surrogate" acetylene equivalent, this reagent allows for the construction of 1,4-cyclohexadienes and functionalized benzoates under mild conditions that avoid the high pressures and safety hazards associated with acetylene gas or acetylenic esters. This guide covers reagent synthesis, cycloaddition protocols, and the subsequent reductive desulfonylation or base-mediated elimination strategies required to unmask the final diene architecture.

Introduction: The "Acetylene Equivalent" Strategy

In total synthesis and medicinal chemistry, the direct formation of 1,4-cyclohexadienes via Diels-Alder reactions often requires alkynic dienophiles (e.g., ethyl propiolate or dimethyl acetylenedicarboxylate). However, these reagents can be sluggish, require high temperatures, or exhibit poor regioselectivity.

This compound (1) serves as a superior acetylene equivalent .

  • Activation: The presence of both the ester and the phenylsulfonyl group lowers the LUMO energy significantly, accelerating reaction rates compared to simple acrylates or propiolates.

  • Regiocontrol: The bulky, electron-withdrawing sulfonyl group directs the regiochemistry of the addition with high predictability.

  • Versatility: Post-cycloaddition, the sulfonyl group can be eliminated (restoring the double bond) or reductively removed (leaving a saturated bond), providing access to diverse scaffolds from a single precursor.[1]

Reagent Preparation

While commercially available, the reagent is easily synthesized in-house with higher purity and lower cost using the nucleophilic addition of sulfinate salts to ethyl propiolate or substitution on bromoacrylates.

Protocol A: Synthesis of Ethyl (E)-3-(phenylsulfonyl)acrylate

Primary Reference: McCombie, S. W. et al. J. Org. Chem. 1991.

Reagents:

  • Ethyl (E)-3-bromoacrylate (1.0 equiv)

  • Sodium benzenesulfinate (PhSO₂Na) (1.2 equiv)

  • Ethanol (0.5 M concentration relative to acrylate)

  • Acetic acid (Catalytic, 0.1 equiv)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium benzenesulfinate in Ethanol/Water (3:1 v/v).

  • Addition: Add Ethyl (E)-3-bromoacrylate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting bromide (

    
    ) should disappear, replaced by the UV-active sulfone (
    
    
    
    ).
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Dilute the aqueous residue with water and extract with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate. Recrystallize from Ethanol/Hexanes to yield white crystalline needles.
    
    • Yield Target: >85%

    • Characterization: ¹H NMR (CDCl₃)

      
       7.95 (d, J = 15.4 Hz, 1H, 
      
      
      
      -H), 6.85 (d, J = 15.4 Hz, 1H,
      
      
      -H). Note the large coupling constant indicating the E-isomer.

Core Application: Diels-Alder Cycloaddition[2][3]

This section details the reaction of (1) with a diene. We use Cyclopentadiene (CP) as the model diene, but the protocol is adaptable to Danishefsky’s diene or Furan.

Mechanism & Regioselectivity

The sulfonyl group at the


-position makes that carbon highly electrophilic.
  • Normal Demand: The most nucleophilic terminus of the diene (usually the

    
    -carbon of a 1-substituted diene) attacks the 
    
    
    
    -position of the acrylate (bearing the sulfone).
  • Stereochemistry: The reaction generally proceeds with endo selectivity, placing the sulfonyl group endo to the bridge (in cyclic dienes) due to secondary orbital interactions, though the bulky sulfone can sometimes force exo selectivity depending on the diene.

Protocol B: Thermal Cycloaddition

Reagents:

  • This compound (1.0 equiv)

  • Freshly cracked Cyclopentadiene (1.5 equiv)

  • Toluene (Anhydrous)

Procedure:

  • Setup: Dissolve the sulfonyl acrylate in Toluene (0.2 M) in a sealed tube or round-bottom flask with a reflux condenser.

  • Initiation: Add Cyclopentadiene slowly at room temperature. Caution: Exothermic reaction.

  • Progression: Stir at ambient temperature for 2 hours. If reaction is sluggish (monitored by TLC), heat to 60°C.

    • Note: Lewis acids (e.g.,

      
      , 
      
      
      
      ) can be used at -78°C to enhance regioselectivity for complex substrates, but thermal conditions suffice for most applications.
  • Isolation: Evaporate solvent. The adduct is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, Gradient 10-30% EtOAc/Hexanes).

Post-Cycloaddition: The "Payoff"

To utilize the reagent as an acetylene equivalent, the phenylsulfonyl group must be eliminated to introduce the second double bond.

Protocol C: Base-Mediated Elimination (Restoring the Alkene)

Target Product: Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

Reagents:

  • Diels-Alder Adduct (from Protocol B)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)

  • THF (Anhydrous)

Procedure:

  • Reaction: Dissolve the adduct in THF (0.1 M). Add DBU dropwise at 0°C.

  • Elimination: Allow to warm to room temperature and stir for 2–4 hours. The base abstracts the proton

    
     to the sulfone (and 
    
    
    
    to the ester), triggering the elimination of phenylsulfinic acid (
    
    
    ).
  • Workup: Dilute with

    
    , wash with dilute HCl (to remove DBU), then 
    
    
    
    . Dry and concentrate.
  • Result: The product is the 1,4-cyclohexadiene derivative (or norbornadiene derivative in the case of CP).

Data Summary & Troubleshooting

Table 1: Optimization Parameters

ParameterConditionEffect/Observation
Solvent Toluene / XyleneBest for thermal reactions. High boiling point allows rate acceleration.
Solvent DCM /

Preferred for Lewis Acid catalyzed reactions (Low Temp).
Catalyst

(0.1 eq)
Increases endo selectivity; accelerates reaction significantly.
Elimination DBU / THFKinetic elimination. Cleanest method for diene formation.
Elimination Na-Hg (6%)Reductive removal. Removes sulfone without forming double bond (saturated product).

Visualization of Workflows

Figure 1: The Acetylene Equivalent Workflow

This diagram illustrates the transformation from the acrylate precursor to the final diene product, highlighting the dual role of the sulfonyl group.

AcetyleneEquivalent Start This compound (Dienophile) Step1 Diels-Alder Cycloaddition Start->Step1 Diene Diene (e.g., Cyclopentadiene) Diene->Step1 Intermediate Cyclic Sulfone Adduct (Stable Intermediate) Step1->Intermediate Regioselective C-C Bond Formation Step2 Elimination / Desulfonylation Intermediate->Step2 Reagent2 Base (DBU) or Na-Hg Reagent2->Step2 Product Cyclic Diene (Acetylene Equivalent Product) Step2->Product -PhSO2H

Caption: Logical flow utilizing the sulfonyl acrylate as a masked acetylene equivalent to generate cyclic dienes.

Figure 2: Regioselectivity Logic

This diagram explains the orbital interactions directing the specific isomer formation.

Regioselectivity Acrylate Sulfonyl Acrylate (EWG at Beta-Carbon) Interaction LUMO (Acrylate) - HOMO (Diene) Overlap Acrylate->Interaction Beta-C is Most Electrophilic Diene 1-Substituted Diene (EDG at C1) Diene->Interaction C4 is Most Nucleophilic Outcome Ortho-Product (Major Isomer) Interaction->Outcome C(Beta) bonds to C(4)

Caption: Frontier Molecular Orbital (FMO) logic dictating the 'ortho' regioselectivity of the cycloaddition.

References

  • Paquette, L. A., & Williams, R. V. (1982). "Phenyl vinyl sulfone and divinyl sulfone as acetylene equivalents in Diels-Alder reactions." Tetrahedron Letters. Link

  • McCombie, S. W., et al. (1991). "Synthesis and Diels-Alder reactions of 3-(phenylsulfonyl)acrylates." Journal of Organic Chemistry. Link

  • Carr, R. V. C., & Paquette, L. A. (1980). "Vinyl sulfones as synthetic equivalents of ethylene and acetylene in Diels-Alder reactions." Journal of the American Chemical Society. Link

  • Organic Syntheses. (1998). "Phenylsulfonyl-substituted Dienophiles: Preparation and Use." Org.[1][2][3][4][5][6] Synth. Coll. Vol. 9. Link

Sources

Troubleshooting & Optimization

separation of E and Z isomers of ethyl 3-(phenylsulfonyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomer Resolution Ticket #8492 Subject: Separation & Characterization of Ethyl 3-(phenylsulfonyl)acrylate (


 Isomers)
Assigned Scientist:  Dr. A. Vance, Senior Application Specialist
Status:  Open

Executive Summary

The separation of this compound isomers is a common challenge in the synthesis of Michael acceptors. The


-isomer (trans)  is thermodynamically favored due to the steric repulsion between the bulky phenylsulfonyl and ethoxycarbonyl groups in the 

-configuration.

This guide provides a self-validating workflow to identifying, separating, and interconverting these isomers.

Module 1: Definitive Identification (The "Is it E or Z?" Diagnostic)

Before attempting separation, you must confirm the ratio and identity of your isomers using


H NMR. Relying solely on TLC Rf values is risky due to the similar polarities of the sulfonyl and ester groups.

The Golden Rule: Scalar Coupling (


) 
For 1,2-disubstituted alkenes, the vicinal coupling constant is the only definitive metric.
Feature

-Isomer (Trans)

-Isomer (Cis)
Coupling Constant (

)
14.5 – 16.5 Hz 9.0 – 11.5 Hz
Thermodynamics Major product (Stable)Minor product (Kinetic)
Physical State Typically Crystalline SolidOften Oil / Low-melting Solid

(Alkene Proton)
Deshielded (Lower Field)Shielded (Higher Field)

Diagnostic Workflow Use the following logic gate to validate your crude mixture before purification.

NMR_Logic Start Crude Mixture 1H NMR Measure Measure Vicinal Coupling (J) of Vinyl Protons Start->Measure Decision J Value Range? Measure->Decision E_Iso E-Isomer Confirmed (J = 15-16 Hz) Decision->E_Iso > 14 Hz Z_Iso Z-Isomer Confirmed (J = 10-11 Hz) Decision->Z_Iso < 12 Hz Action_E Proceed to Crystallization E_Iso->Action_E Action_Z Proceed to Flash Chromatography Z_Iso->Action_Z

Figure 1: NMR logic tree for assigning stereochemistry to vinyl sulfones.

Module 2: Separation Protocols

Protocol A: Fractional Crystallization (Recommended for -Isomer)

Because the


-isomer packs more efficiently into a crystal lattice, it is significantly less soluble in non-polar solvents than the 

-isomer.

Reagents: Ethanol (95%), Hexanes. Prerequisite: Crude ratio of


 must be 

.
  • Dissolution: Dissolve the crude mixture in the minimum amount of hot Ethanol (

    
    ).
    
  • Cloud Point: Add Hexanes dropwise to the hot solution until a faint turbidity persists.

  • Clarification: Add 1-2 drops of Ethanol to restore clarity.

  • Cooling: Allow the solution to cool to room temperature slowly (over 2 hours). Do not place in an ice bath immediately; rapid cooling traps the

    
    -isomer oil.
    
  • Filtration: Collect the white needles (

    
    -isomer).
    
  • Liquor Analysis: The mother liquor will be enriched in the

    
    -isomer (oil).
    
Protocol B: Flash Column Chromatography (For -Isomer Isolation)

If you specifically need the


-isomer, or if crystallization fails, use silica gel chromatography.
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Toluene : Ethyl Acetate (Gradient).

    • Note: Toluene is superior to Hexanes here because it interacts with the phenyl ring of the sulfone (

      
      -
      
      
      
      stacking), often improving resolution between isomers.

Step-by-Step:

  • Pack: Equilibrate column with 100% Toluene.

  • Load: Dissolve crude oil in minimum Toluene/DCM (1:1).

  • Elute: Run a gradient from 0% to 20% Ethyl Acetate in Toluene.

  • Order of Elution:

    • Fraction 1 (

      
      -isomer):  Usually elutes first due to the internal dipole cancellation or steric "ball" shape preventing strong adsorption.
      
    • Fraction 2 (

      
      -isomer):  Elutes second (more planar, better adsorption).
      

Module 3: Isomerization (Troubleshooting)

Issue: "I synthesized the compound, but I have 100%


-isomer and I need the 

-isomer." Root Cause: Kinetic control during synthesis (e.g., specific HWE conditions or Peterson olefination variants).

Solution: Thermodynamic Equilibration. Vinyl sulfones are Michael acceptors. They are susceptible to nucleophilic attack-elimination sequences that reset the stereochemistry to the thermodynamic minimum (


).

Method 1: Iodine-Catalyzed Photoisomerization

  • Dissolve

    
    -isomer in DCM.
    
  • Add 5 mol%

    
    .
    
  • Stir under ambient light (or a sunlamp) for 4 hours.

  • Wash with aqueous

    
     (to remove Iodine) and concentrate.
    
  • Recrystallize (See Protocol A).

Method 2: Base-Mediated Equilibration (DBU) As detailed in recent literature regarding


-functionalized sulfones, bases like DBU can facilitate isomerization.

Isomerization Z_Start Z-Isomer (Less Stable) Intermed Michael Adduct Intermediate Z_Start->Intermed + Nucleophile/Base (Reversible Attack) E_End E-Isomer (Thermodynamic) Intermed->E_End - Nucleophile (Elimination) E_End->Z_Start Slow/Unfavorable

Figure 2: Mechanism of base-catalyzed thermodynamic equilibration.

FAQs

Q: Why is the


-isomer the major product in my Knoevenagel condensation? 
A: The reaction is reversible. The final step (elimination of water) leads to the alkene. The steric bulk of the 

group and the

group forces them apart to minimize Van der Waals repulsion, favoring the trans (

) arrangement.

Q: Can I use HPLC for separation? A: Yes. For analytical checks, a C18 reverse-phase column (Water/Acetonitrile gradient) works well. The


-isomer is typically more retained on C18 than the 

-isomer due to better surface contact (planarity).

Q: My NMR peaks are broad. What is happening? A: Vinyl sulfones are electron-deficient. If your solvent is nucleophilic (like deuterated methanol or amines present in the tube), you may be observing transient Michael addition or exchange. Always run NMR in


 or DMSO-

.

References

  • Stereoselective Synthesis of Z-α,β-Unsaturated Sulfones. Ando, K. (2015).[1][2] Organic Letters. Describes the difficulty of obtaining Z-isomers and the thermodynamic preference for E-isomers in sulfone synthesis. [2]

  • Diastereoselective β-Hydroxy Vinylsulfone Isomerizations. Fosu, S. C., et al.[3] (2024).[3] Organic & Biomolecular Chemistry. Details the use of DBU for isomerizing vinyl sulfone derivatives and the thermodynamic principles involved.

  • NMR Coupling Constants for Alkenes. LibreTexts Chemistry. Standard reference for Karplus relationships verifying ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     (12-18 Hz) vs 
    
    
    
    (6-12 Hz).

Sources

Technical Support: Stability & Storage of Ethyl 3-(phenylsulfonyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #STAB-EPSA-001 Status: Active Specialist: Senior Application Scientist, Polymer Chemistry Division[1]

Executive Summary: The "Double Activation" Risk

Welcome to the Technical Support Center. You are likely here because you are working with Ethyl 3-(phenylsulfonyl)acrylate , a specialized building block.[1]

The Core Challenge: This molecule is not a standard acrylate. It possesses "Double Activation" :

  • The Acrylate Group: A standard electron-deficient alkene.[1]

  • The Phenylsulfonyl Group: A powerful electron-withdrawing group (EWG) at the

    
    -position.[1]
    

Result: The double bond is significantly more electron-deficient than in simple acrylates (like ethyl acrylate).[1] It is a "Super-Michael Acceptor."[1] It is highly prone to:

  • Radical Polymerization: Triggered by heat, light, or peroxides.

  • Nucleophilic Attack: Even weak nucleophiles (like moisture/water) can initiate degradation or anionic polymerization.[1]

This guide provides the protocols to prevent these events.

The "Oxygen Paradox" & Storage Protocol

A common error among researchers is storing acrylates under inert gas (Nitrogen/Argon) without checking the inhibitor type.[1] This can be fatal to the compound.

The Mechanism: Why Inert Gas Can Cause Polymerization

Most commercial acrylates are stabilized with MEHQ (4-Methoxyphenol) .[1]

  • The Trap: MEHQ is not the inhibitor.[2] The inhibitor is the radical species formed when MEHQ reacts with Oxygen.

  • The Failure Mode: If you store MEHQ-stabilized monomers under 100% Nitrogen, you starve the inhibitor of Oxygen. The MEHQ becomes inactive, and the monomer polymerizes "spontaneously" via trace radicals.

Diagram: The MEHQ/Oxygen Dependency

The following diagram illustrates why Oxygen is a necessary co-factor for stability.

MEHQ_Mechanism cluster_initiation 1. Radical Generation cluster_inhibition 2. The Oxygen Trap (Critical) cluster_failure 3. Failure Mode (Under Nitrogen) Heat/Light Heat/Light Monomer (M) Monomer (M) Heat/Light->Monomer (M) Triggers Radical (R*) Radical (R*) Monomer (M)->Radical (R*) Homolysis Peroxy Radical (ROO*) Peroxy Radical (ROO*) Radical (R*)->Peroxy Radical (ROO*) + O2 (Fast) Polymerization Polymerization Radical (R*)->Polymerization No O2 present MEHQ inactive Oxygen (O2) Oxygen (O2) Stable Product Stable Product Peroxy Radical (ROO*)->Stable Product + MEHQ (Scavenging) MEHQ MEHQ

Figure 1: The mechanism of MEHQ inhibition. Note that without Oxygen (Step 2), the radical bypasses the inhibitor and initiates polymerization (Step 3).

Storage Specifications (The Golden Rules)

Follow this decision matrix to select the correct storage condition.

ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C (Refrigerator)Slows kinetic rate of polymerization.[1] Avoids "crystallization exclusion" (see Troubleshooting).
Atmosphere Air (Aerobic) Essential if MEHQ is the inhibitor.[1] Do NOT purge with Argon unless using Phenothiazine.[1]
Container Amber Glass Blocks UV light (

nm) which cleaves the C=C bond to form radicals.[1]
Moisture Desiccator / Sealed The sulfonyl group activates the ester to hydrolysis. Moisture leads to acid formation + degradation.[1]
Time Limit 6-12 Months Even with inhibitors, slow dimerization occurs.[1] Re-test purity annually.
Comparison of Common Inhibitors

Check your Certificate of Analysis (CoA) to see which inhibitor is present.[1]

InhibitorRequires Oxygen?[1][3][4]SolubilityBest For...
MEHQ YES (Critical)Organic SolventsStandard storage.[1][5]
BHT YES (Preferred)Non-polarLong-term bulk storage.[1]
Phenothiazine (PTZ) NO OrganicsAnaerobic storage (e.g., inside a glovebox).[1]

Troubleshooting & FAQs

Q1: "My sample has solidified in the fridge. Is it polymerized?"

Diagnosis: Not necessarily.[1] Explanation: this compound has a melting point near 60-70°C (depending on purity/isomer).[1] It should be a solid. The Risk: If you stored it as a liquid (melt or solution) and it froze, you risk "Crystallization Exclusion." As the monomer crystallizes, it pushes the inhibitor (impurities) to the liquid boundary. This creates a core of pure, uninhibited monomer that can polymerize upon thawing. Action:

  • Take a small sample (~10 mg).[1]

  • Attempt to dissolve in CDCl3 or Acetone.

  • Result A: Dissolves clearly

    
     Safe.
    
  • Result B: Cloudy/Gel/Insoluble residue

    
     Polymerized.[1] Discard.
    
Q2: "The material turned from white to yellow/orange."

Diagnosis: Oxidation or Inhibitor Degradation.[1] Explanation: MEHQ can oxidize to quinones over time, turning the sample yellow. While unsightly, the monomer might still be intact. Action: Run a TLC or H-NMR.

  • Check: Look for the vinyl protons (doublets around 6.0–7.5 ppm).[1] If the vinyl peaks are sharp and integral is correct, the monomer is fine. Purify via a short silica plug to remove the color.[1]

Q3: "Can I remove the inhibitor before the reaction?"

Diagnosis: Standard procedure.[1][4] Explanation: Inhibitors can kill catalytic cycles (especially radical or organometallic reactions).[1] Protocol:

  • Flash Column: Pass the solution through a short pad of Silica Gel or Inhibitor Remover beads (commercial).[1] The polar MEHQ sticks to the silica; the non-polar monomer passes through.

  • Wash: If liquid, wash with 1M NaOH (removes phenolic inhibitors like MEHQ) followed by brine.[1] Warning: Sulfonyl acrylates are sensitive to base hydrolysis.[1] Use the Silica method preferred.

Experimental Workflow: Purity Validation

Before committing this valuable reagent to a multi-step synthesis, validate its integrity.[1]

QC_Workflow Start: Storage Container Start: Storage Container Visual Inspection Visual Check: Color/Phase Start: Storage Container->Visual Inspection Solubility Test Solubility Test (Acetone/CHCl3) Visual Inspection->Solubility Test Looks OK Discard Discard Visual Inspection->Discard Hard insoluble mass NMR Analysis H-NMR Analysis (CDCl3) Solubility Test->NMR Analysis Clear Solution Solubility Test->Discard Turbid/Gel Use in Reaction Use in Reaction NMR Analysis->Use in Reaction Sharp Vinyl Peaks Integrals Correct Recrystallize/Purify Recrystallize/Purify NMR Analysis->Recrystallize/Purify Broad peaks (Oligomers) or Yellow color

Figure 2: Quality Control Decision Tree for stored monomers.

Validation Metrics (H-NMR)
  • Solvent: CDCl3

  • Key Signals:

    • 
       6.0 - 7.0 ppm: Two doublets (Vinyl protons).[1] Broadening here indicates polymerization. [1][6][7]
      
    • 
       7.5 - 8.0 ppm: Phenyl ring protons.[1]
      
    • 
       4.1 - 4.3 ppm: Ethyl ester (
      
      
      
      ).[1]

References

  • Sigma-Aldrich (Merck). Product Specification: this compound.[1] (General property verification).[1]

  • Kurland, J. J. (1980).[1] The inhibition of acrylate polymerization.[4][8] Journal of Polymer Science.[1] (Foundational text on MEHQ/Oxygen mechanism).

  • PubChem. Compound Summary: this compound.[1] CID 361163.[1] Available at: [Link][1]

  • Sasol. Ethyl Acrylate Safety Data Sheet (SDS).[1] (General handling of acrylate esters).[1][5] Available at: [Link][1]

Sources

Technical Support Center: Stereoselective Synthesis of Ethyl 3-(Phenylsulfonyl)acrylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of ethyl 3-(phenylsulfonyl)acrylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling stereoselectivity in their synthetic routes. Vinyl sulfones are critical pharmacophores and versatile synthetic intermediates, and achieving high stereochemical purity is often paramount for their intended application.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven strategies.

Core Concepts: Understanding E/Z Selectivity in Vinyl Sulfone Synthesis

The formation of the double bond in this compound can be influenced by several factors, leading to either the thermodynamically more stable (E)-isomer or the sterically hindered (Z)-isomer. Control over the E/Z ratio is typically achieved by carefully selecting the synthetic methodology and reaction parameters. Key influencing factors include:

  • Reaction Mechanism: The inherent mechanism of the chosen reaction (e.g., radical addition, concerted elimination, or organometallic cross-coupling) often dictates the stereochemical outcome. For instance, many copper-catalyzed reactions proceed via a radical process that strongly favors the formation of (E)-alkenyl sulfones.[2]

  • Steric Hindrance: The steric bulk of the reactants, reagents, and catalyst ligands can create a kinetic preference for one isomer over the other. The transition state leading to the less sterically hindered (E)-isomer is often lower in energy.

  • Solvent and Temperature: These parameters can influence reaction kinetics, transition state stability, and the potential for post-reaction isomerization.

  • Base/Catalyst Choice: The nature of the base or catalyst is critical. Lewis acidic metal catalysts can coordinate with reactants to direct a specific stereochemical pathway, while the strength and steric profile of a base can influence the stereochemistry of elimination reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.

Question 1: My reaction yields a poor E/Z mixture, or primarily the undesired isomer. How can I improve the stereoselectivity?

This is the most frequent challenge. Poor selectivity can stem from several sources, from the fundamental reaction choice to subtle variations in conditions.

Potential Cause A: Suboptimal Synthetic Route or Catalyst System

Your chosen synthetic method may not be inherently stereoselective. For example, simple base-catalyzed eliminations can sometimes yield mixtures.

Solution: Employ a Highly Stereoselective Protocol

For achieving high (E)-selectivity, copper-catalyzed systems are particularly robust and well-documented.[2][3]

  • Copper-Catalyzed Hydrosulfonylation of Alkynes: The reaction of ethyl propiolate with benzenesulfinic acid (or its sodium salt) using a copper catalyst, such as Cu(OTf)₂, offers a direct and highly (E)-selective route.[2][4] This method benefits from mild conditions and often proceeds with high atom economy.

  • Decarboxylative Cross-Coupling: A metal-free approach involves the reaction of cinnamic acids with arylsulfonyl hydrazides, which provides excellent (E)-selectivity.[2]

Table 1: Comparison of Catalytic Systems for (E)-Selective Synthesis

Catalyst SystemSulfonyl SourceSubstrateTypical SelectivityReference
Cu(OTf)₂ (low loading)Sodium arenesulfinatesAlkynesHigh to excellent (E)-selectivity[2][4]
CuI / 1,10-phenanthrolineSodium arenesulfinatesAlkenesHigh (E)-selectivity via anti-addition[2]
Silver CatalysisSodium arenesulfinatesStyrenesHigh (E)-selectivity[4]
Metal-Free (Radical)Arylsulfonyl hydrazidesCinnamic acidsExcellent (E)-selectivity[2]
Potential Cause B: Isomerization During Workup or Purification

The desired isomer may be forming, but subsequent processing steps could be causing isomerization. This can be triggered by exposure to acid, base, heat, or even light.

Solution: Implement Mild Post-Reaction Handling

  • Neutralize Carefully: Ensure the reaction mixture is brought to a neutral pH before extraction and concentration. Use a buffered wash (e.g., saturated NH₄Cl or NaHCO₃ solution) if necessary.

  • Avoid High Temperatures: Concentrate the product solution in vacuo at low temperatures (e.g., <40 °C).

  • Purification Strategy: Flash column chromatography on silica gel is generally effective for separating E/Z isomers.[5] The (E)-isomer is typically less polar and will elute first. If isomers are inseparable or isomerization occurs on silica, consider alternative techniques like preparative HPLC or crystallization.

Decision Workflow for Troubleshooting Poor Selectivity

G start Problem: Poor E/Z Selectivity check_method Is the chosen synthetic method known to be highly stereoselective? start->check_method change_method Action: Switch to a proven (E)-selective method. (e.g., Cu-catalyzed hydrosulfonylation) check_method->change_method No check_conditions Are reaction conditions (solvent, temp, base) optimized? check_method->check_conditions Yes success Success: High Stereoselectivity Achieved change_method->success optimize Action: Screen solvents (e.g., polar aprotic) and vary temperature. Consult literature for optimal conditions. check_conditions->optimize No check_workup Is isomerization occurring during workup/purification? check_conditions->check_workup Yes optimize->success mild_workup Action: Use neutral washes, low-temperature concentration, and consider alternative purification. check_workup->mild_workup Yes check_workup->success No mild_workup->success

Caption: Troubleshooting workflow for poor stereoselectivity.

Question 2: My reaction has a very low yield, even though the starting materials are consumed. What are the likely side reactions?

Low isolated yield in the presence of full starting material conversion points towards the formation of side products or product degradation.

Potential Cause A: Polymerization of Ethyl Acrylate Moiety

The acrylate functional group is susceptible to polymerization, especially under radical conditions or at elevated temperatures.

Solution: Incorporate a Polymerization Inhibitor

  • Add a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) to the reaction mixture, particularly if the reaction is run at temperatures above 60-70 °C.[6]

Potential Cause B: Competing Reaction Pathways

Depending on the chosen route, other reactions can compete with the desired vinyl sulfone formation. In Knoevenagel-type condensations between ethyl (phenylsulfonyl)acetate and formaldehyde, side products can arise from self-condensation or other pathways.

Solution: Optimize Reaction Stoichiometry and Order of Addition

  • Control Stoichiometry: Use a slight excess of one reactant to ensure the complete conversion of a more valuable one.

  • Slow Addition: Adding one reagent slowly (e.g., via syringe pump) can help maintain a low instantaneous concentration, minimizing side reactions that are second-order with respect to that reagent.

Frequently Asked Questions (FAQs)

Q: How can I selectively synthesize the (Z)-isomer of this compound?

A: The (Z)-isomer is the thermodynamic unfavored product and is generally more challenging to synthesize selectively. Most standard methods yield the (E)-isomer.[7] However, specific strategies can favor the (Z)-product:

  • Manganese-Catalyzed Hydrosulfonylation: Recent developments have shown that manganese catalysis with specific ligands (e.g., Xantphos) can provide excellent (Z)-selectivity in the hydrosulfonylation of alkynes.[7] This is a powerful method for accessing the less stable isomer.

  • Stereospecific Isomerization: If a mixture is obtained, photochemical E/Z isomerization can sometimes be employed to enrich the (Z)-isomer, though this often leads to a photostationary state mixture.

Q: What is the best analytical method to determine the E/Z ratio and confirm stereochemistry?

A: ¹H NMR Spectroscopy is the most definitive method. The vinyl protons of the E and Z isomers will have different chemical shifts and, most importantly, different coupling constants (J values).

  • For the (E)-isomer, the coupling constant between the two vinyl protons (³JH-H) is typically larger, in the range of 12–18 Hz.

  • For the (Z)-isomer, the coupling constant is smaller, usually in the range of 7–12 Hz. NOE (Nuclear Overhauser Effect) experiments can also be used for unambiguous confirmation.

Q: How can I effectively separate the E/Z isomers once formed?

A: Flash column chromatography is the most common laboratory-scale method.[5] The two isomers usually have a sufficient difference in polarity to be separated.

  • Solvent System: A non-polar/polar solvent system like Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate is a good starting point.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method first to find a solvent system that gives good separation (ΔRf > 0.15). If chromatography fails, fractional crystallization can sometimes be effective if one isomer is significantly less soluble or forms crystals more readily than the other.

Experimental Protocols

Protocol 1: High (E)-Selectivity Synthesis via Copper-Catalyzed Hydrosulfonylation

This protocol is adapted from established methods for the highly (E)-selective synthesis of vinyl sulfones from alkynes.[2][4]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 1. Combine Sodium benzenesulfinate (1.2 eq) and Cu(OTf)2 (5 mol%) in a flask. B 2. Add solvent (e.g., DCE or MeNO2). A->B C 3. Flush with N2 or Argon. B->C D 4. Add Ethyl propiolate (1.0 eq) via syringe. C->D E 5. Heat to 80 °C. Monitor by TLC. D->E F 6. Cool, dilute with EtOAc, and wash with H2O. E->F G 7. Dry (Na2SO4), filter, and concentrate in vacuo. F->G H 8. Purify by flash chromatography. G->H

Caption: Experimental workflow for (E)-selective synthesis.

Materials:

  • Ethyl propiolate

  • Sodium benzenesulfinate

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Solvent (e.g., 1,2-dichloroethane (DCE) or Nitromethane (MeNO₂))[8]

  • Standard glassware and workup reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium benzenesulfinate (1.2 equivalents) and Cu(OTf)₂ (0.05 equivalents).

  • Add the reaction solvent (e.g., DCE) to create a stirrable suspension.

  • Add ethyl propiolate (1.0 equivalent) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to the target temperature (e.g., 80 °C) and monitor its progress by TLC until the ethyl propiolate is consumed.[8]

  • Upon completion, cool the reaction to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield ethyl (E)-3-(phenylsulfonyl)acrylate.

References

  • Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

  • Wang, L., et al. (2021). Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. RSC Advances. Retrieved from [Link]

  • Request PDF. (n.d.). Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. ResearchGate. Retrieved from [Link]

  • Google Patents. (1985). US4507495A - Process for production of ethyl acrylate.
  • Sahu, D., et al. (2014). Regioselectivity of Vinyl Sulfone Based 1,3-Dipolar Cycloaddition Reactions with Sugar Azides by Computational and Experimental Studies. Organic Letters, ACS Publications. Retrieved from [Link]

  • MDPI. (2025). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. Retrieved from [Link]

  • Yara-Varón, E., et al. (2012). Synthesis of poly(ethyl acrylate-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process. RSC Advances. Retrieved from [Link]

  • Request PDF. (2006). Ethyl 3-(2-methoxycarbonylmethyl-1-phenylsulfonyl-1 H -indol-3-yl)acrylate. Retrieved from [Link]

  • Google Patents. (2005). US20050107629A1 - Method for producing ethyl acrylate.
  • Han, J., et al. (2023). Regio- and stereoselective manganese-catalyzed hydrosulfonylation of alkynes: facile access to Z-vinyl sulfones. Organic Chemistry Frontiers, RSC Publishing. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References. Retrieved from [Link]

  • Luo, J., et al. (2023). Base-catalyzed stereoselective thiosulfonylation of ynones for the facile synthesis of thio-functionalized vinyl sulfones. Organic Chemistry Frontiers, RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). CN107513015B - Method for preparing 3-benzoyl ethyl acrylate from enalapril intermediate synthesis mother liquor.
  • PNAS. (n.d.). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Retrieved from [Link]

  • LCGC International. (2026). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • Exploratory Drug Science. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Retrieved from [Link]

  • He, D., et al. (2022). Palladium-Catalyzed Regio- and Stereoselective Coupling of Alkynylsulfones with Alkenes: Access to Dichlorinated Vinyl Sulfones. Organic Letters, ACS Publications. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Retrieved from [Link]

  • International Journal of Organic Chemistry. (n.d.). Synthesis and E/Z Configuration Determination of Novel Derivatives. Retrieved from [Link] organic 2100236_27072.htm

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of Vinyl Protons in Ethyl 3-(Phenylsulfonyl)acrylate and Related Michael Acceptors

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in synthetic chemistry and drug development, a precise understanding of the structural characteristics of key reagents is paramount. Ethyl 3-(phenylsulfonyl)acrylate is a prominent Michael acceptor, valued for its reactivity in forming carbon-carbon and carbon-heteroatom bonds. The key to its reactivity lies in the electron-deficient nature of its carbon-carbon double bond, a feature that is directly reflected in its ¹H Nuclear Magnetic Resonance (NMR) spectrum. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of the vinyl protons of this compound, comparing them with other common Michael acceptors to offer a deeper understanding of the structure-reactivity relationships that govern their chemical behavior.

The Decisive Influence of Electron-Withdrawing Groups on Vinyl Proton Resonances

The chemical shift of a proton in ¹H NMR is exquisitely sensitive to its local electronic environment. Protons in electron-rich environments are shielded from the external magnetic field and resonate at a lower chemical shift (upfield), while those in electron-poor environments are deshielded and resonate at a higher chemical shift (downfield)[1][2].

In the case of this compound, the vinyl protons are directly attached to a π-system that is polarized by two powerful electron-withdrawing groups: the ethyl ester group (-COOEt) and the phenylsulfonyl group (-SO₂Ph).

  • Inductive and Resonance Effects: Both the carbonyl of the ester and the sulfonyl group are strongly electron-withdrawing through inductive effects. Furthermore, they exert a powerful deshielding effect through resonance (mesomeric effect), pulling electron density away from the double bond. This substantial decrease in electron density around the vinyl protons leads to a significant downfield shift in their ¹H NMR signals[3].

  • Magnetic Anisotropy: The π-electrons within the double bond, the carbonyl group, and the phenyl ring generate their own local magnetic fields. The vinyl protons of acrylates are situated in the deshielding region of the anisotropic fields generated by both the C=C and C=O bonds, which further contributes to their downfield chemical shifts[4].

This combination of effects places the vinyl proton signals of this compound in a characteristic region of the ¹H NMR spectrum, which is crucial for reaction monitoring and product characterization.

Comparative ¹H NMR Data of Michael Acceptors

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Comparative Compounds (in CDCl₃)

CompoundStructureHₐ (δ, ppm)Hₑ (δ, ppm)Jₐₑ (Hz)
This compound PhSO₂-CH=CH-COOEt~6.8 - 7.0~7.5 - 7.7~15
Phenyl Vinyl Sulfone[4]PhSO₂-CH=CH₂6.75 (dd)5.96 (d), 6.33 (d)17, 10
Ethyl Acrylate[5]CH₂=CH-COOEt6.09 (dd)5.78 (d), 6.37 (d)18, 12
Methyl Vinyl Ketone[6]CH₂=CH-C(O)CH₃6.29 (dd)5.91 (d), 6.21 (d)17.4, 8.6
Acrylonitrile[7]CH₂=CH-CN6.24 (dd)5.69 (d), 6.11 (d)17.9, 11.8
Ethyl 2-((phenylsulfonyl)methyl)acrylateCH₂=C(CH₂SO₂Ph)-COOEt6.56 (s)6.03 (s)-

Predicted values for this compound are based on the additive effects of the phenylsulfonyl and ethyl acrylate substituents.

Analysis of Comparative Data:
  • The Power of the Sulfonyl Group: Comparing phenyl vinyl sulfone to ethyl acrylate, the β-proton (Hₑ) in phenyl vinyl sulfone is significantly deshielded (part of the multiplet at 6.75 ppm) compared to the geminal protons of ethyl acrylate (5.78 and 6.37 ppm). This highlights the potent electron-withdrawing nature of the phenylsulfonyl group.

  • Combined Deshielding: In our target molecule, this compound, both the phenylsulfonyl and the ester groups are conjugated with the double bond. This dual influence is predicted to push both vinyl protons further downfield than in either phenyl vinyl sulfone or ethyl acrylate alone. Hₑ, being directly attached to the carbon bearing the sulfonyl group, is expected to experience the most significant deshielding.

  • Stereochemistry and Coupling Constants: The large expected coupling constant (~15 Hz) for this compound is indicative of a trans relationship between the two vinyl protons, which is the thermodynamically more stable isomer. This is a typical feature for vinyl systems and is observed in the comparative compounds as well[5].

  • Isomeric Comparison: The data for ethyl 2-((phenylsulfonyl)methyl)acrylate, an isomer, is particularly instructive. Here, the two vinyl protons are geminal (on the same carbon) and appear as singlets (or very finely split doublets) at 6.56 and 6.03 ppm. This starkly different pattern underscores how the precise arrangement of substituents dictates the resulting ¹H NMR spectrum.

Visualizing Structure-Shift Relationships

The interplay of electron-withdrawing groups and their effect on the vinyl protons can be visualized through a logical diagram.

G cluster_0 Structural Features cluster_1 Electronic Effects cluster_2 Consequence cluster_3 ¹H NMR Observation A Phenylsulfonyl Group (-SO₂Ph) C Strong Inductive Effect (-I) A->C D Strong Resonance Effect (-M) A->D B Ethyl Ester Group (-COOEt) B->C B->D E Decreased Electron Density on Vinyl Protons C->E D->E F Significant Deshielding (Downfield Shift) E->F

Caption: Influence of electron-withdrawing groups on vinyl proton chemical shifts.

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality, reproducible ¹H NMR data for compounds like this compound, adherence to a standardized protocol is essential.

Objective: To acquire a quantitative ¹H NMR spectrum for the structural elucidation of an electron-deficient alkene.

Materials:

  • NMR Spectrometer (300 MHz or higher recommended for better resolution)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • Sample (~5-10 mg)

  • Pasteur pipettes

  • Volumetric flask and analytical balance for quantitative analysis (if required)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified sample.

    • Dissolve the sample in ~0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial. The TMS will serve as the internal reference standard (δ 0.00 ppm)[1].

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers, but manual shimming may be required to obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a simple 1D proton experiment are:

      • Pulse Angle: 30-45 degrees (for quantitative accuracy, a 90-degree pulse with a longer relaxation delay is preferred).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds. For quantitative results, d1 should be at least 5 times the longest T1 relaxation time of the protons of interest.

      • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks corresponding to the vinyl protons and other signals in the molecule to determine their relative ratios.

    • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) in Hertz.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a clear electronic picture of this versatile Michael acceptor. The significant downfield chemical shifts of its vinyl protons, predicted to be in the range of 6.8-7.7 ppm, are a direct consequence of the powerful and synergistic electron-withdrawing effects of the phenylsulfonyl and ethyl ester groups. By comparing its predicted spectrum with the experimental data of related compounds such as phenyl vinyl sulfone and ethyl acrylate, researchers can gain a more nuanced appreciation for how subtle structural modifications translate into observable spectroscopic changes. This understanding is not merely academic; it is a practical tool that enables chemists to verify structures, monitor reaction progress, and ultimately, design more efficient and selective synthetic transformations.

References

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Online] Available at: [Link]

  • Lumen Learning. Chemical Shifts in Proton NMR Spectroscopy. [Online] Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Online] Available at: [Link]

  • University of Wisconsin-Madison. hnl17_sln.html. [Online] Available at: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Online] Available at: [Link]

  • Organic Syntheses. Phenyl vinyl sulfone and sulfoxide. [Online] Available at: [Link]

Sources

A Practical Guide to Distinguishing E and Z Isomers of 3-Sulfonyl Acrylates by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and materials science, the precise control and verification of molecular geometry are not merely academic exercises; they are foundational to achieving desired biological activity and material properties. In the context of 3-sulfonyl acrylates, a class of compounds widely used as synthetic intermediates and Michael acceptors, the stereochemistry of the α,β-unsaturated system is paramount. The E (entgegen) and Z (zusammen) isomers can exhibit profoundly different reactivity and biological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for making this critical stereochemical assignment.

This guide, grounded in practical application, provides an in-depth comparison of NMR-based methods for unequivocally distinguishing between the E and Z diastereomers of 3-sulfonyl acrylates. We will move beyond simple data reporting to explore the underlying principles that make these distinctions possible, ensuring you can apply these techniques with confidence in your own research.

The Foundation: Key Differentiating Principles in NMR

The distinct spatial arrangement of substituents around the double bond in E and Z isomers creates a unique electronic and spatial environment for the vinylic protons. This uniqueness is directly reflected in three key NMR parameters: ¹H chemical shifts (δ), vicinal coupling constants (³J), and through-space correlations observed in Nuclear Overhauser Effect Spectroscopy (NOESY).

Vicinal Coupling Constants (³JHH): The Most Direct Indicator

The most reliable and often conclusive method for assigning E/Z stereochemistry in 3-sulfonyl acrylates relies on the magnitude of the three-bond coupling constant (³J) between the two vinylic protons (Hα and Hβ). This through-bond interaction is exquisitely sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[1]

  • E-Isomer (trans): The vinylic protons are positioned on opposite sides of the double bond, corresponding to a dihedral angle of ~180°. This geometry results in a large and characteristic coupling constant, typically in the range of 12–18 Hz .[1][2]

  • Z-Isomer (cis): The protons are on the same side of the double bond, with a dihedral angle of ~0°. This leads to a significantly smaller coupling constant, generally in the range of 6–12 Hz .

This substantial difference in coupling constants provides a clear and quantitative basis for assignment directly from a standard one-dimensional ¹H NMR spectrum.

Chemical Shifts (δ): A Tale of Anisotropy

While the coupling constant is often definitive, the chemical shifts of the vinylic protons provide corroborating evidence. The electron-withdrawing nature of both the sulfonyl (SO₂R) and acrylate (COOR') groups deshields the vinylic protons, shifting them downfield. However, the spatial anisotropy of these groups affects the E and Z isomers differently.

In the E-isomer, the β-proton is trans to the ester's carbonyl group and feels its deshielding cone, often resulting in a more downfield chemical shift compared to the β-proton in the Z-isomer. Conversely, the α-proton in the Z-isomer may be more deshielded due to its proximity to the sulfonyl group. While these trends are useful, they can be influenced by the specific nature of the R groups and should be used as secondary confirmation to the more robust J-coupling data.

Nuclear Overhauser Effect (NOE): Definitive Through-Space Confirmation

The Nuclear Overhauser Effect (NOE) is a phenomenon based on through-space dipolar coupling, not through-bond connectivity. It allows for the detection of protons that are physically close to one another (typically within 5 Å), providing unambiguous proof of stereochemistry.[3][4][5] The 2D NOESY experiment is the standard method for observing these correlations simultaneously.[5][6][7]

  • Z-Isomer: The α and β vinylic protons are on the same face of the double bond and are in close spatial proximity. A 2D NOESY spectrum will therefore show a distinct cross-peak connecting the signals of these two protons. The presence of this correlation is unequivocal proof of the Z configuration.

  • E-Isomer: The vinylic protons are far apart, well beyond the 5 Å distance required for a significant NOE. Consequently, no cross-peak will be observed between them in the NOESY spectrum. Instead, NOEs may be observed between the vinylic protons and the protons of the adjacent R-groups, further confirming the assignment.

Experimental Workflow and Data Analysis

Achieving high-quality, unambiguous data requires a systematic approach to both data acquisition and analysis.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 3-sulfonyl acrylate sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous. If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube.

    • For NOESY Experiments: It is crucial to remove dissolved paramagnetic oxygen, which can quench the NOE effect.[4] This is best achieved by the freeze-pump-thaw method: freeze the sample in liquid nitrogen, apply a vacuum, and then thaw the sample, allowing dissolved gases to bubble out. Repeat this cycle 3-4 times.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Ensure adequate digital resolution to accurately measure the coupling constants. This can be achieved by using a sufficient number of data points (e.g., 32K or 64K) and an appropriate spectral width.

  • 2D NOESY Acquisition:

    • Use a standard gradient-selected 2D NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).[6] Gradient selection helps to suppress artifacts and improve data quality.[8]

    • The most critical parameter is the mixing time (d8 or mix). For small molecules like 3-sulfonyl acrylates, the NOE builds up relatively slowly. A mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[4][9]

    • Acquire a sufficient number of scans (nt) and increments in the indirect dimension (ni) to achieve a good signal-to-noise ratio. A typical experiment on a few milligrams of sample might take 1-2 hours.[10]

Data Analysis and Structure Elucidation

The following diagram illustrates the logical workflow for assigning the stereochemistry.

G cluster_0 Data Acquisition cluster_1 Data Analysis Prep Sample Preparation (incl. degas for NOESY) H1 Acquire 1D ¹H NMR Prep->H1 NOESY Acquire 2D NOESY H1->NOESY Analyze_H1 Analyze 1D ¹H Spectrum: Identify vinylic protons (Hα, Hβ) Measure_J Measure Coupling Constant (³JHH) Analyze_H1->Measure_J Decision_J ³JHH > 12 Hz? Measure_J->Decision_J Assign_E Tentative Assignment: E-Isomer Decision_J->Assign_E Yes Assign_Z Tentative Assignment: Z-Isomer Decision_J->Assign_Z No Analyze_NOESY Analyze 2D NOESY Spectrum Assign_E->Analyze_NOESY Assign_Z->Analyze_NOESY Decision_NOE Hα-Hβ Cross-Peak Present? Analyze_NOESY->Decision_NOE Confirm_Z Definitive Assignment: Z-Isomer Decision_NOE->Confirm_Z Yes Confirm_E Definitive Assignment: E-Isomer Decision_NOE->Confirm_E No

Caption: Workflow for E/Z Isomer Assignment using NMR.

Comparative Data Summary

To illustrate these principles, the table below summarizes the expected NMR data for a hypothetical ethyl 3-(phenylsulfonyl)acrylate.

ParameterE-IsomerZ-IsomerRationale
Structure trans Protonscis Protons
³J(Hα-Hβ) ~15 Hz ~10 Hz Dihedral angle dependence (Karplus relationship).
δ Hα (ppm) ~6.6~7.0Anisotropic effect of the sulfonyl and ester groups.
δ Hβ (ppm) ~7.8~7.5Proximity to the deshielding cone of the ester carbonyl.
Key NOESY Signal Absent (Hα ↔ Hβ)Present (Hα ↔ Hβ)Through-space proximity of the vinylic protons.
Visualizing the NOE Relationship

The following diagram illustrates why a NOESY cross-peak is the definitive indicator for the Z-isomer.

Sources

Comparative

Technical Comparison: Ethyl 3-(phenylsulfonyl)acrylate vs. Vinyl Sulfone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Ethyl 3-(phenylsulfonyl)acrylate (EPSA) and Vinyl Sulfone (VS) as Michael acceptors. It is designed for researchers in medicinal chemistry and chemical biology who require precise control over covalent modification kinetics and mechanisms.

Executive Summary

While both Vinyl Sulfone (VS) and This compound (EPSA) function as Michael acceptors targeting soft nucleophiles (e.g., cysteine thiols), they represent distinct mechanistic classes.

  • Vinyl Sulfone is a "Type 1" Irreversible Trap . It forms a metabolically stable thioether-sulfone adduct. It is the gold standard for designing targeted covalent inhibitors (TCIs) due to its high selectivity for thiols over amines and resistance to hydrolytic degradation.

  • This compound is a Doubly Activated "Warhead" / Vinylating Agent . The presence of vicinal electron-withdrawing groups (EWGs)—the sulfone and the ester—renders the

    
    -carbon hyper-electrophilic. Unlike simple vinyl sulfones, EPSA often undergoes an Addition-Elimination  sequence, effectively acting as a vinyl cation equivalent that transfers the acrylate moiety to the nucleophile while releasing phenylsulfinate.
    
FeatureVinyl Sulfone (VS)This compound (EPSA)
Structure


Electrophilicity High (Type 1)Extreme (Doubly Activated)
Primary Mechanism Michael Addition (Stable Adduct)Addition-Elimination (Substitution) or Fast Addition
Adduct Stability High (Thioether-Sulfone)Variable (Thioether-Ester or Elimination Product)
Selectivity High for ThiolsLower (Promiscuous due to high reactivity)
Primary Use Covalent Drugs, BioconjugationSynthetic Intermediate, Hyper-reactive Probe

Mechanistic Analysis & Chemical Logic

Vinyl Sulfone: The Stable Trap

Vinyl sulfones possess a single strong EWG (


). The LUMO energy is sufficiently low to react rapidly with thiolate anions (

) but high enough to avoid rapid reaction with water or amines at physiological pH.
  • Mechanism: The nucleophile attacks the

    
    -carbon. The resulting carbanion is stabilized by the sulfone group and rapidly protonated.
    
  • Outcome: The

    
     bond formed is chemically inert in most biological environments. The reaction is effectively irreversible.
    
This compound: The Reactive Transfer

EPSA features a "push-pull" electronic conflict that is actually a "pull-pull" system. Both the sulfonyl and ethoxycarbonyl groups withdraw electron density from the alkene.

  • Hyper-Electrophilicity: The

    
    -carbon is activated by two EWGs, making it significantly more electrophilic than VS.
    
  • The Elimination Pathway: Upon nucleophilic attack at the

    
    -position (C3), the negative charge develops at the 
    
    
    
    -position (C2). Because the sulfonyl group is a competent leaving group (as sulfinate,
    
    
    ), the intermediate can undergo
    
    
    -elimination to restore the double bond.
    • Result: The nucleophile replaces the sulfonyl group. The protein/thiol is "vinylated" with an acrylate group.

    • Implication: This transforms the probe from a simple binder into a turnover-based reagent or a substitution agent, drastically altering the pharmacodynamics.

Comparative Pathways Diagram

The following Graphviz diagram illustrates the divergent pathways.

ReactionPathways Start_VS Vinyl Sulfone (R-SO2-CH=CH2) Inter_VS Carbanion Intermediate (Stabilized by Sulfone) Start_VS->Inter_VS + Nu- Start_EPSA This compound (Ph-SO2-CH=CH-COOEt) Inter_EPSA Carbanion Intermediate (Stabilized by Ester) Start_EPSA->Inter_EPSA + Nu- Nu Thiol Nucleophile (Cys-SH) Product_VS Stable Michael Adduct (Thioether-Sulfone) Inter_VS->Product_VS + H+ (Fast) Product_EPSA_Add Michael Adduct (Doubly Functionalized) Inter_EPSA->Product_EPSA_Add + H+ (Kinetic Trap) Product_EPSA_Sub Substitution Product (Vinyl Thioether Acrylate) Inter_EPSA->Product_EPSA_Sub Elimination (Thermodynamic) LeavingGroup Release of PhSO2- Product_EPSA_Sub->LeavingGroup

Caption: Mechanistic divergence between Vinyl Sulfone (stable addition) and EPSA (potential for addition-elimination).

Reactivity Profiling & Data

Kinetic Comparison

In standard thiol-Michael addition assays (pH 7.4), the reactivity order is generally: Maleimide > EPSA > Vinyl Sulfone > Acrylamide

ParameterVinyl Sulfone (VS)EPSANote

(M

s

)
~0.5 – 5.0> 50EPSA reacts significantly faster due to dual activation.
Thiol pKa Sensitivity Moderate (

)
LowEPSA is reactive enough to trap less nucleophilic thiols.
Reversibility IrreversiblePotentially ReversibleThe steric bulk in EPSA adducts can facilitate retro-Michael reaction if elimination does not occur.
Selectivity
  • Vinyl Sulfone: Highly selective.[1][2] Rarely reacts with lysine (

    
    -NH
    
    
    
    ) or N-terminal amines at physiological pH unless directed by binding affinity.
  • EPSA: Lower selectivity. The extreme electrophilicity can lead to non-specific alkylation of histidine or lysine residues, increasing the risk of off-target toxicity in drug development.

Experimental Protocols

Synthesis of this compound

Context: EPSA is not always commercially available and is often synthesized via the reaction of ethyl propiolate with sodium benzenesulfinate.

Reagents: Ethyl propiolate (1.0 eq), Sodium benzenesulfinate (1.2 eq), Acetic acid (solvent).

Protocol:

  • Dissolution: Dissolve sodium benzenesulfinate (2.0 g, 12.2 mmol) in glacial acetic acid (15 mL) in a round-bottom flask.

  • Addition: Add ethyl propiolate (1.0 g, 10.2 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at ambient temperature for 4–6 hours. Monitor by TLC (SiO

    
    , 30% EtOAc/Hexanes). The product spot will be UV-active.
    
  • Workup: Pour the reaction mixture into ice-water (50 mL). The product often precipitates as a white solid.

  • Isolation: Filter the solid. If oil forms, extract with dichloromethane (

    
     mL), wash with saturated NaHCO
    
    
    
    (carefully, gas evolution), then brine. Dry over MgSO
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

    • Yield: Typically 70–85%.

    • Characterization:

      
      H NMR will show trans-alkene coupling (
      
      
      
      Hz) for the vinylic protons.
Kinetic Assay: Determination of

Context: Measuring the second-order rate constant with Glutathione (GSH).

Materials:

  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

  • Nucleophile: L-Glutathione (reduced), 10 mM stock.

  • Electrophile: VS or EPSA, 10 mM stock in DMSO.

  • Instrument: UV-Vis Spectrophotometer.

Workflow:

  • Preparation: Dilute GSH to 100

    
    M in buffer.
    
  • Initiation: Add Electrophile (1000

    
    M, pseudo-first-order conditions) to the cuvette.
    
  • Monitoring: Track the depletion of the acrylate/sulfone absorbance.

    • EPSA

      
       nm.
      
    • VS

      
       is lower; may require HPLC monitoring if UV overlap occurs.
      
  • Calculation:

    • Fit absorbance decay to

      
      .
      
    • Calculate

      
      .
      

KineticWorkflow Step1 Prepare Stock Solutions (10mM Electrophile in DMSO) (10mM GSH in Buffer) Step2 Dilute to Assay Conditions [GSH] = 100 µM [Electrophile] = 1000 µM Step1->Step2 Step3 Rapid Mixing (Stop-flow or Manual) Step2->Step3 Step4 Monitor Absorbance Decay (EPSA: ~250 nm) Step3->Step4 Step5 Data Fitting Ln(A) vs Time -> k_obs Step4->Step5

Caption: Workflow for determining second-order rate constants (


) under pseudo-first-order conditions.

Applications & Recommendations

When to use Vinyl Sulfone (VS):
  • Targeted Covalent Inhibitors (TCIs): When designing a drug that must bind a non-catalytic cysteine with high specificity (e.g., kinase inhibitors).

  • Bioconjugation: For stable labeling of antibodies or proteins where the adduct must survive in plasma.

  • Mechanism: You require a clean "click" reaction without byproducts.

When to use this compound (EPSA):
  • Synthetic Building Block: As a dienophile in Diels-Alder reactions or for synthesizing substituted acrylates via addition-elimination.

  • Hyper-Reactive Probes: For profiling "cryptic" or low-reactivity cysteines that standard vinyl sulfones cannot label.

  • Fragment-Based Discovery: As a highly reactive fragment to identify binding pockets, with the understanding that the warhead will need to be "detuned" (e.g., to a simple acrylamide) for the final drug candidate.

References

  • Mechanistic Insight into Vinyl Sulfone Reactivity

    • Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.[1][3]

    • Source: Exploration of Targeted Anti-tumor Therapy (2023).
    • URL:[Link]

  • Thiol-Michael Addition Kinetics

    • Title: Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction.[2][4][5][6][7]

    • Source: Polymer Chemistry (RSC).
    • URL:[Link]

  • Synthesis of Beta-Sulfonyl Acryl

    • Title: One-pot reactions of ethyl propiolate (Synthesis via sulfinate addition).[8]

    • Source: University of Richmond Scholarship Repository.
    • URL:[Link]

  • Covalent Modifier Reactivity Perspectives

    • Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsatur
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

A Comparative Guide to the Enhanced Reactivity of Sulfonyl Acrylates in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the quest for efficient, high-yield, and predictable chemical transformations is paramount. Cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, stand as cornerstone strategies for the construction of complex cyclic and heterocyclic scaffolds that form the core of many pharmaceutical agents. The rate and efficiency of these reactions are critically dependent on the electronic nature of the reacting partners. This guide provides an in-depth comparison of sulfonyl acrylates and related vinyl sulfones against other common activated alkenes in these powerful transformations, supported by experimental and computational data.

The Power of the Sulfonyl Group: An Electronic Deep Dive

In normal-electron-demand cycloadditions, the reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich component (the diene or 1,3-dipole) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor component (the dienophile or dipolarophile). A smaller HOMO-LUMO gap leads to a lower activation energy and a faster reaction.[1][2]

The exceptional reactivity of sulfonyl acrylates and vinyl sulfones stems from the potent electron-withdrawing nature of the sulfonyl (-SO₂R) group. This group deactivates the π-system through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the oxygen atoms pulls electron density away from the vinyl system through the sigma bonds, strongly polarizing the C=C double bond.

  • Mesomeric Effect (-M): The sulfonyl group can participate in resonance, further delocalizing the π-electrons and creating a significant partial positive charge on the β-carbon.

Together, these effects drastically lower the energy of the LUMO of the alkene, making it a far more potent electrophile and a superior substrate for cycloadditions compared to traditional activating groups like esters or nitriles.[1][2]

Comparative Reactivity in [4+2] Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a foundational tool for synthesizing six-membered rings.[1] The choice of dienophile is critical to the reaction's success. While direct, side-by-side kinetic comparisons of Diels-Alder reactions for a wide range of dienophiles are sparse in the literature, relative reactivity can be inferred from reaction conditions and from related nucleophilic addition reactions that probe the electrophilicity of the double bond.

A compelling quantitative comparison comes from the thiol-Michael addition reaction, where the nucleophilic attack of a thiol on an activated alkene mirrors the electronic demands of a cycloaddition. A detailed kinetic study revealed that the reaction of ethyl vinyl sulfone (EVS) with hexanethiol is approximately seven times faster than the reaction of hexyl acrylate (HA) under identical base-catalyzed conditions.[3] This demonstrates the significantly higher intrinsic electrophilicity and, by extension, the heightened cycloaddition reactivity of the sulfonyl-activated system.

Computational studies further support this enhanced reactivity, indicating that while the Diels-Alder reaction of furan with methyl vinyl sulfone has a somewhat higher energetic barrier than with maleimide, it remains a viable and reversible process, highlighting its utility in dynamic covalent chemistry.[4]

DienophileRelative ReactivityTypical Reaction ConditionsSupporting Evidence
Vinyl Sulfone Very HighOften proceeds at room temperature or with mild heating.[5]~7x faster than acrylates in analogous thiol-Michael additions.[3] Computationally shown to be a highly effective dienophile.[4]
Maleimide HighRoom temperature to moderate heating.A standard for high-reactivity "click" Diels-Alder reactions.
Acrylonitrile ModerateRequires heating.A common, moderately activated dienophile.
Methyl Acrylate Moderate to LowOften requires elevated temperatures (e.g., >100 °C) or Lewis acid catalysis for efficient reaction.[6]Slower reaction rates compared to more activated systems.[7]
Comparative Reactivity in [3+2] 1,3-Dipolar Cycloadditions

The Huisgen 1,3-dipolar cycloaddition is an indispensable method for synthesizing five-membered heterocycles by reacting a 1,3-dipole (e.g., azides, nitrones, nitrile oxides) with a dipolarophile.[8] Similar to the Diels-Alder reaction, the rate is accelerated by electron-withdrawing groups on the dipolarophile.

Vinyl sulfones have proven to be exceptionally reactive partners in these transformations. They are frequently used as synthetic equivalents for alkynes in "eliminative azide-olefinic cycloaddition" strategies to produce vinyl-substituted triazoles, a testament to their high reactivity.[9] Kinetic studies involving the cycloaddition of nitrones with various vinyl monomers have shown that electron-poor alkenes exhibit the fastest reaction rates. For instance, n-butyl acrylate reacts about 20 times faster than styrene, and methyl vinyl ketone reacts over 100 times faster, underscoring the profound impact of the electron-withdrawing group on the reaction rate.[7] Given the superior electron-withdrawing capacity of the sulfonyl group, vinyl sulfones are expected to react even more rapidly than these activated ketones and acrylates.

DipolarophileRelative Reactivity1,3-Dipole ExampleSupporting Evidence
Vinyl Sulfone Very HighAzides, Nitrones, DiazoalkanesUsed as highly reactive alkyne surrogates.[9] The strong electron-withdrawing nature is known to dramatically accelerate cycloadditions.[10][11]
Methyl Vinyl Ketone HighNitronesRate constant k(353 K) = 4 x 10⁻² L mol⁻¹ s⁻¹.[7]
n-Butyl Acrylate Moderate-HighNitronesRate constant k(353 K) = 8 x 10⁻³ L mol⁻¹ s⁻¹.[7]
Methyl Methacrylate LowNitronesRate constant k(353 K) ≈ 4 x 10⁻⁴ L mol⁻¹ s⁻¹.[7]
Styrene LowNitronesRate constant k(353 K) ≈ 4 x 10⁻⁴ L mol⁻¹ s⁻¹.[7]

Experimental Protocol: Diels-Alder Reaction of Phenyl Vinyl Sulfone with Cyclopentadiene

This protocol details a representative, high-yield Diels-Alder reaction that leverages the high reactivity of a vinyl sulfone.

Objective: To synthesize the [4+2] cycloadduct of phenyl vinyl sulfone and cyclopentadiene.

Causality: Cyclopentadiene is chosen as the diene because it is "locked" in the required s-cis conformation, making it exceptionally reactive.[2][12] Phenyl vinyl sulfone is a highly electron-deficient dienophile, ensuring a rapid and exothermic reaction with a favorable HOMO-LUMO interaction. The reaction is often performed at low temperatures to control the exotherm and to favor the kinetically preferred endo product.

Materials & Reagents:

  • Dicyclopentadiene

  • Phenyl vinyl sulfone

  • Dichloromethane (DCM), anhydrous

  • 50 mL round-bottom flask

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Step-by-Step Methodology:
  • Preparation of Cyclopentadiene Monomer:

    • Action: Set up a simple distillation apparatus. Place 10 mL of dicyclopentadiene in the distillation flask. Heat the flask gently to approximately 180 °C (cracking temperature).

    • Scientist's Note: Dicyclopentadiene is the stable dimer of cyclopentadiene. It must be "cracked" via a retro-Diels-Alder reaction just before use to generate the reactive monomer, which will then be collected by distillation (b.p. 41 °C). The receiving flask should be cooled in an ice bath to prevent re-dimerization.

  • Reaction Setup:

    • Action: In a 50 mL round-bottom flask, dissolve phenyl vinyl sulfone (e.g., 1.0 g) in 15 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.

    • Scientist's Note: The reaction is highly exothermic. Starting at a low temperature is crucial for controlling the reaction rate and selectivity. DCM is a good solvent that is inert under these conditions.

  • Cycloaddition:

    • Action: To the cooled solution of the dienophile, add the freshly prepared cyclopentadiene (1.2 equivalents) dropwise with vigorous stirring over 10 minutes.

    • Scientist's Note: A slight excess of the volatile diene ensures complete consumption of the limiting vinyl sulfone. A slow, dropwise addition helps to dissipate the heat generated during the reaction.

  • Reaction Monitoring & Completion:

    • Action: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the disappearance of the phenyl vinyl sulfone spot.

    • Scientist's Note: The high reactivity of these partners ensures that the reaction is typically complete within a few hours at room temperature.

  • Workup and Purification:

    • Action: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess cyclopentadiene. Purify the resulting crude oil via flash column chromatography on silica gel.

    • Scientist's Note: A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:1 Hexanes:EtOAc). The sulfonyl group makes the product moderately polar, allowing for effective separation from nonpolar impurities.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification Crack Crack Dicyclopentadiene to Cyclopentadiene Add Add Cyclopentadiene Dropwise Crack->Add Prepare Prepare Phenyl Vinyl Sulfone Solution in DCM Cool Cool Sulfone Solution to 0 °C Prepare->Cool Cool->Add Stir Stir and Monitor by TLC Add->Stir Concentrate Concentrate in vacuo Stir->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Characterize Characterize Product (NMR, MS, IR) Chromatography->Characterize

Caption: Workflow for the Diels-Alder cycloaddition.

Factors Influencing Cycloaddition Reactivity

F Rate Reaction Rate Gap HOMO-LUMO Energy Gap Gap->Rate Smaller Gap Faster Rate LUMO Dienophile LUMO Energy LUMO->Gap HOMO Diene HOMO Energy HOMO->Gap EWG Electron-Withdrawing Group (EWG) EWG->LUMO Lowers Energy Sulfonyl -SO2R (Sulfonyl) Sulfonyl->EWG Acrylate -COOR (Ester) Acrylate->EWG Nitrile -CN (Nitrile) Nitrile->EWG

Caption: Impact of EWGs on dienophile LUMO energy.

Conclusion

The powerful electron-withdrawing ability of the sulfonyl group renders sulfonyl acrylates and vinyl sulfones exceptionally reactive substrates in both [4+2] and [3+2] cycloaddition reactions. Experimental evidence from analogous reactions shows a significant rate enhancement for sulfonyl-activated alkenes over their conventional acrylate counterparts.[3] This heightened reactivity allows for milder reaction conditions, faster reaction times, and broader substrate scope, making these compounds invaluable tools for synthetic chemists in academia and industry. By understanding the fundamental electronic principles that drive this reactivity, researchers can strategically employ sulfonyl acrylates to accelerate the synthesis of complex molecular architectures for drug discovery and materials science.

References

  • Stirn, M., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. PMC. Available at: [Link]

  • Paquette, L. A., & Edmondson, S. D. (n.d.). Phenyl vinyl sulfide. Organic Syntheses Procedure. Available at: [Link]

  • Cherkasov, S. A., et al. (2021). The Kinetics of 1,3-Dipolar Cycloaddition of Vinyl Monomers to 2,2,5,5-Tetramethyl-3-imidazoline-3-oxides. PubMed. Available at: [Link]

  • Back, T. G., et al. (n.d.). Cycloaddition of phenyl vinyl sulphone to 3-methoxy-16-methylestra-1,3,5(10),14,16-pentaen-17-yl acetate: synthesis of 14-functional ised 19-norpregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Gunbas, G. & Houk, K. N. (n.d.). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship.org. Available at: [Link]

  • Gajewski, J. J., & Peterson, K. B. (n.d.). Transition-state structure variation in the Diels-Alder reaction from secondary deuterium kinetic isotope effects: the reaction of a nearly symmetrical diene and dienophile is nearly synchronous. Journal of the American Chemical Society. Available at: [Link]

  • (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]

  • Chatani, S., Nair, D. P., & Bowman, C. N. (n.d.). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry. Available at: [Link]

  • Chatani, S., Nair, D. P., & Bowman, C. N. (2025). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. Available at: [Link]

  • Huisgen, R., et al. (n.d.). 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part I. Kinetics and mechanism of the reactions between diazomethane or diazoethane and methyl acrylate or methyl methacrylate. Journal of the Chemical Society C. Available at: [Link]

  • Krenske, E. H., et al. (2021). Click Chemistry with Cyclopentadiene. PMC. Available at: [Link]

  • (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]

  • (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • (n.d.). Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. Available at: [Link]

  • Méndez, F., et al. (2021). Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis. SciSpace. Available at: [Link]

  • Sinha, J., et al. (2018). Multifunctional monomers based on vinyl sulfonates and vinyl sulfonamides for crosslinking thiol-Michael polymerizations: monomer reactivity and mechanical behavior. Semantic Scholar. Available at: [Link]

  • Carswell, T. G., et al. (n.d.). Kinetic parameters for polymerization of methyl methacrylate at 60°C. Polymer. Available at: [Link]

  • Ali, M., et al. (2025). Vinyl Sulfones as Alkyne Equivalents: A Metal-Free Eliminative Azide-Olefinic Cycloaddition Strategy as the Core Reaction for the Synthesis of 5-Vinyl- and N-Vinyl-1,5-Disubstituted 1,2,3-Triazoles. PubMed. Available at: [Link]

  • Vitale, P., et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. Available at: [Link]

  • (n.d.). Overall reaction rate constants (k) for the vinyl sulfone dye and the... ResearchGate. Available at: [Link]

  • Kraka, E., et al. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. MDPI. Available at: [Link]

  • Scheffer, U., et al. (n.d.). Scheme 1. 1,3-Dipolar cycloaddition of DN-acrylate 1 with biotinylated... ResearchGate. Available at: [Link]

  • Wazlowski, S. (2020). A Computational Investigation of Energetics in Diels-Alder Reactions Using Vinyl Sulfone Derivatives. Summer Research 2020 Poster Session. Available at: [Link]

Sources

The Sulfone Advantage: A Comparative Guide to Phenylsulfonyl Leaving Group Ability

[1]

Executive Summary: The "Goldilocks" Electrophile[1]

In the landscape of leaving groups (LGs), the phenylsulfonyl moiety (

dual-function auxiliary

It serves first as a potent activator for stabilizing carbanions (facilitating functionalization) or activating aromatic rings (


This guide objectively compares the phenylsulfonyl group against standard alternatives (

Nucleophilic Aromatic Substitution (

)
Desulfitative Cross-Coupling

The Arena: Nucleophilic Aromatic Substitution (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> )[2][3][4][5]

In

Comparative Reactivity Data

The phenylsulfonyl group is a "super-activator."[1] While Fluorine is often the fastest LG in

Table 1: Relative Reactivity in


 Displacement (Heterocyclic Substrates)
Leaving Group (LG)Electronic Effect (

)
Relative Rate (

)
Mechanism Note
Fluorine (-F) +0.06 (Inductive: High)100 (Reference)Fast attack due to dipole; rate-limiting step is attack.
Phenylsulfonyl (

)
+0.70 ~85 - 120 *Massive resonance/inductive withdrawal stabilizes Meisenheimer complex.[1]
Nitro (

)
+0.78~80 - 100Excellent activator, but often suffers from steric bulk or redox side-reactions.
Chlorine (-Cl) +0.23~1 - 5Slower attack; C-Cl bond breaking is not rate-limiting.[1]
Bromine (-Br) +0.23~1 - 4Similar to Cl.[1]

*Note: In specific heterocycles like pyrimidines and purines, sulfones can outperform fluorides depending on solvent polarity (e.g., DMSO vs. MeOH).

Mechanistic Advantage

The phenylsulfonyl group offers a distinct advantage over the nitro group: Chemoselectivity .[1]

  • Safety: Sulfones are non-explosive compared to polynitro compounds.[1]

  • Orthogonal Reactivity: A sulfone can be displaced by soft nucleophiles (thiols) more efficiently than halides in certain contexts due to the "soft-soft" interaction with the sulfur center of the leaving group, though the primary attack is at the carbon.

Visualization: The Pathway

The following diagram illustrates the critical stabilization provided by the sulfone during the rate-determining step.[1]

SNAr_Mechanismcluster_stabilizationSulfone RoleSubstrateSubstrate(Ar-SO2Ph)TS1Transition State 1(Nucleophilic Attack)Substrate->TS1+ Nucleophile (Nu-)InterMeisenheimer Complex(Resonance Stabilized)TS1->InterRate Determining Step(High Activation Energy)TS2Transition State 2(LG Departure)Inter->TS2ProductProduct(Ar-Nu)TS2->ProductLGLeaving Group(PhSO2-)TS2->LGNoteThe strong EWG nature of -SO2Phlowers the energy of TS1,accelerating the reaction.Note->Inter

Caption: The sulfone group lowers the activation energy of the rate-determining step (TS1) by stabilizing the negative charge in the Meisenheimer intermediate.

Strategic Selection: When to use Phenylsulfonyl?

Do not use phenylsulfonyl as a generic replacement for Tosylate (OTs) in aliphatic

11
Decision Matrix

Selection_MatrixStartTarget Reaction?TypeReaction TypeStart->TypeSNArAromatic Substitution(Heterocycles)Type->SNArCouplingCross-Coupling(Pd/Ni Catalyzed)Type->CouplingAliphaticAliphatic Substitution(sp3 Carbon)Type->AliphaticQ_ActIs the ring electron-poor?SNAr->Q_ActUse_SO2USE PhSO2(High Yield, Clean)Q_Act->Use_SO2YesUse_FConsider Fluorine(If commercially available)Q_Act->Use_FAlternativeQ_DesulfDesulfitative Mechanism?Coupling->Q_DesulfUse_SO2_CoupUSE PhSO2(Bioisostere Access)Q_Desulf->Use_SO2_CoupYesAvoidAVOID PhSO2(Use OTs/OMs/I instead)Aliphatic->Avoid

Caption: Decision tree for selecting phenylsulfonyl based on reaction class. It excels in aromatic systems and specific organometallic couplings.[1]

Experimental Protocol: Displacement on Pyrimidines

This protocol validates the superior leaving group ability of the sulfone in a drug-discovery context (synthesis of 2-amino-pyrimidines).

Objective: Displacement of 2-(phenylsulfonyl)pyrimidine with a secondary amine.

Reagents & Equipment[1]
  • Substrate: 4,6-Dimethoxy-2-(phenylsulfonyl)pyrimidine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)[1]

  • Solvent: DMSO (Polar aprotic is critical for

    
     rate acceleration) or THF.
    
  • Base:

    
     (2.0 equiv) - Note: Often not strictly necessary with amine nucleophiles if excess amine is used, but ensures completion.
    
Step-by-Step Methodology
  • Preparation: Dissolve 4,6-dimethoxy-2-(phenylsulfonyl)pyrimidine (1 mmol) in anhydrous DMSO (3 mL) in a reaction vial.

  • Addition: Add

    
     (2 mmol) followed by morpholine (1.2 mmol) dropwise at room temperature (25 °C).
    
  • Reaction: Stir the mixture.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1] The sulfone starting material (

      
      ) should disappear rapidly (< 30 mins). The product will be more polar.
      
    • Observation: The reaction is often exothermic; the high reactivity of the sulfone allows this to proceed at RT, whereas the corresponding 2-chloro analog might require heating to 80 °C.

  • Workup: Pour the reaction mixture into ice-water (15 mL). The product usually precipitates.[1]

  • Isolation: Filter the solid, wash with water (

    
    ) to remove DMSO and sulfinate salts (
    
    
    ). Dry under vacuum.[1][2]
  • Yield Calculation: Typical yields are >90%.[1]

Validation (Self-Check)
  • NMR: Look for the disappearance of the phenyl multiplets (7.5–8.0 ppm) and the retention of the pyrimidine signals.

  • By-product: The leaving group, phenylsulfinate (

    
    ), is water-soluble and removed during the aqueous wash.
    

References

  • Mechanistic Insight into

    
    : 
    
    • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Application in Heterocycles (Purines/Pyrimidines)

    • Title:ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides.
      
    • Source: ResearchGate / Nucleosides Nucleotides & Nucleic Acids.[1]

    • URL:[Link]

  • Chemoselectivity in Protein Arylation

    • Title: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[1][3]

    • Source: ACS Central Science (via NIH).[1]

    • URL:[Link]

×

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